Ethyl 2,5-dioxopyrrole-1-carboxylate
描述
属性
IUPAC Name |
ethyl 2,5-dioxopyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-2-12-7(11)8-5(9)3-4-6(8)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXSQROIUORWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30313039 | |
| Record name | ethyl 2,5-dioxopyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30313039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55750-49-7 | |
| Record name | Ethyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 266054 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 55750-49-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2,5-dioxopyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30313039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of Ethyl 2,5-dioxopyrrole-1-carboxylate
Abstract
The unambiguous determination of a molecule's chemical structure is the bedrock of chemical research and development. This guide provides an in-depth, multi-faceted strategy for the structural elucidation of Ethyl 2,5-dioxopyrrole-1-carboxylate (CAS No. 55750-49-7), a representative N-substituted maleimide. Moving beyond a simple recitation of techniques, this document outlines a logical, self-validating workflow where each analytical step provides evidence that corroborates the others. We will explore how foundational knowledge from chemical synthesis, coupled with a suite of modern spectroscopic techniques—including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—forms a cohesive body of evidence. Furthermore, we discuss the roles of X-ray crystallography as the definitive standard for structural proof and computational chemistry for theoretical validation. This guide is designed to serve as a practical framework for researchers tasked with confirming the identity and structure of novel chemical entities.
Introduction: The Molecule and the Mandate
This compound is a heterocyclic compound belonging to the N-substituted maleimide class. These molecules are of significant interest due to the reactive nature of the maleimide double bond, which is frequently exploited in bioconjugation, polymer synthesis, and materials science.[1][2] The precise arrangement of atoms—the molecule's structure—dictates its physical, chemical, and biological properties. Therefore, rigorous structural confirmation is not merely an academic exercise; it is a critical prerequisite for any subsequent application, ensuring reproducibility, safety, and efficacy.
This guide presents a holistic and validated workflow for confirming the structure of this compound, as shown below.
Caption: Overall workflow for structure elucidation.
Foundational Evidence from Chemical Synthesis
The most logical starting point for structural elucidation is the synthesis itself. The predicted product of a chemical reaction provides a strong hypothesis for the molecule's structure.
Synthetic Pathway: Acylation of Maleimide
This compound is readily synthesized by the N-acylation of maleimide with ethyl chloroformate in the presence of a non-nucleophilic base, such as N-methylmorpholine or triethylamine.[3]
References
Investigating the reaction mechanism of Ethyl 2,5-dioxopyrrole-1-carboxylate
An In-Depth Technical Guide to the Reaction Mechanisms of Ethyl 2,5-dioxopyrrole-1-carboxylate
Abstract
This compound (CAS: 55750-49-7) is a highly functionalized N-substituted maleimide that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Its unique electronic structure, characterized by an electron-deficient carbon-carbon double bond, imparts a predictable and potent reactivity profile. This guide provides a comprehensive investigation into the core reaction mechanisms of this reagent, focusing on its behavior as both a dienophile in Diels-Alder cycloadditions and an electrophile in Michael additions. We will explore the causality behind its reactivity, present detailed, validated experimental protocols for mechanistic investigation, and discuss its applications in the context of drug discovery and development.
Introduction and Significance
This compound belongs to the N-substituted maleimide family, a class of compounds renowned for their utility in covalent chemistry. The structure is defined by a five-membered pyrrole-2,5-dione ring, where the nitrogen atom is substituted with an electron-withdrawing ethoxycarbonyl group. This substitution is critical, as it significantly modulates the electronic properties of the maleimide core, enhancing its electrophilicity and making it a highly reactive partner in several key organic transformations.
The predictable reactivity of this molecule has positioned it as a valuable tool for constructing complex molecular architectures. In drug development, the maleimide motif is frequently employed in bioconjugation strategies, particularly for linking therapeutic payloads to proteins or antibodies.[1] Furthermore, derivatives synthesized from this core have shown promise as potential anti-inflammatory and analgesic agents.[2][3][4] A thorough understanding of its reaction mechanisms is therefore essential for any researcher aiming to leverage its synthetic potential.
Synthesis and Physicochemical Profile
The primary route for synthesizing this compound involves the acylation of maleimide with ethyl chloroformate.[5] This reaction is typically performed at low temperatures in the presence of a non-nucleophilic base, such as N-methylmorpholine, to activate the maleimide nitrogen for attack on the chloroformate.
Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate [mdpi.com]
- 5. This compound CAS#: 55750-49-7 [m.chemicalbook.com]
A Comprehensive Technical Guide to N-Substituted Maleimides: Synthesis, Reactivity, and Applications in Drug Development and Materials Science
Abstract: N-substituted maleimides are a cornerstone of modern chemical biology and materials science, prized for their unique reactivity and versatility. This guide provides an in-depth exploration of their fundamental chemistry, synthesis, and reactivity, with a particular focus on the thiol-maleimide Michael addition reaction. We delve into the critical factors influencing this conjugation method, including stability and potential side reactions. Furthermore, this whitepaper offers a comprehensive overview of their applications in bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs), and their growing importance in polymer chemistry for the development of functional materials and hydrogels. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, field-proven protocols.
The Core Chemistry of N-Substituted Maleimides
N-substituted maleimides are derivatives of maleic acid and are characterized by a five-membered ring containing an imide functional group. The defining feature of these compounds is the electrophilic carbon-carbon double bond within the ring, which makes them highly reactive towards nucleophiles. The substituent on the nitrogen atom (the "N-substituent") can be varied to modulate the reactivity, solubility, and other physicochemical properties of the maleimide.
The Maleimide Moiety: A Superior Michael Acceptor
The reactivity of the maleimide double bond is central to its utility. It readily undergoes Michael addition reactions with soft nucleophiles, most notably thiols.[1] This reaction is highly efficient and selective, proceeding under mild, physiological conditions, which is a key reason for its widespread use in bioconjugation.[1][2] The reaction with thiols is approximately 1,000 times faster than with amines at a neutral pH, highlighting its chemoselectivity.[2][3]
The Influence of the N-Substituent
The nature of the N-substituent plays a crucial role in the properties of the maleimide. For instance, electron-withdrawing groups on the N-substituent can increase the electrophilicity of the double bond, potentially accelerating the reaction with thiols.[4] Conversely, bulky substituents may sterically hinder the reaction. The N-substituent is also a key handle for introducing other functionalities, such as fluorescent dyes, polyethylene glycol (PEG) chains for improved solubility, or cytotoxic drugs for ADCs.[5][]
Synthesis of N-Substituted Maleimides
The synthesis of N-substituted maleimides is typically a straightforward process, most commonly achieved through the reaction of maleic anhydride with a primary amine, followed by cyclization.
The Classical Two-Step Synthesis
The most common method for preparing N-substituted maleimides involves two steps:
-
Formation of the Maleamic Acid: Maleic anhydride is reacted with a primary amine in a suitable solvent, such as diethyl ether or dichloromethane, at room temperature.[7] This reaction is generally rapid and results in the formation of the corresponding N-substituted maleamic acid.
-
Cyclization to the Maleimide: The maleamic acid is then cyclized to the maleimide. This is typically achieved by heating in the presence of a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate.[8]
Alternative Synthetic Approaches
Other synthetic strategies exist, including a one-pot synthesis from maleic anhydride and an amine using a phase-transfer catalyst, which can offer improved efficiency and yields. Another approach involves the use of furan to protect the maleimide double bond during synthesis, followed by a retro-Diels-Alder reaction to regenerate the double bond.[9] This method is particularly useful when harsh reaction conditions are required for other parts of the synthesis that might otherwise affect the maleimide moiety.
Step-by-Step Protocol: Synthesis of N-Phenylmaleimide
This protocol describes the synthesis of N-phenylmaleimide from maleic anhydride and aniline.
Materials:
-
Maleic anhydride
-
Aniline
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Diethyl ether
-
Ethanol
-
Ice bath
Procedure:
-
Step 1: Synthesis of N-Phenylmaleamic Acid
-
Dissolve maleic anhydride (1 equivalent) in diethyl ether in a round-bottom flask.
-
Slowly add a solution of aniline (1 equivalent) in diethyl ether to the maleic anhydride solution while stirring.
-
A precipitate of N-phenylmaleamic acid will form. Continue stirring for 30 minutes.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and air dry.
-
-
Step 2: Cyclization to N-Phenylmaleimide
-
In a clean, dry round-bottom flask, combine the N-phenylmaleamic acid (1 equivalent), anhydrous sodium acetate (0.2 equivalents), and acetic anhydride (3 equivalents).[8]
-
Heat the mixture to 60-70°C for 1 hour.[8]
-
Pour the hot reaction mixture into a beaker of ice-cold water and stir vigorously.
-
Collect the precipitated N-phenylmaleimide by vacuum filtration.
-
Recrystallize the crude product from ethanol to obtain pure N-phenylmaleimide.
-
Reactivity and Mechanistic Considerations
The primary reaction of interest for N-substituted maleimides in a biological context is the Michael addition with thiols.
The Thiol-Maleimide Michael Addition: Mechanism and Kinetics
The reaction proceeds via the nucleophilic attack of a thiolate anion on one of the carbons of the maleimide's electron-deficient double bond.[1] This forms a stable thioether bond, specifically a thiosuccinimide linkage.[1][3] The reaction is highly efficient in polar solvents that facilitate the formation of the reactive thiolate.[1]
Caption: Mechanism of the Thiol-Maleimide Michael Addition.
Factors Influencing the Reaction
-
pH: The reaction rate is pH-dependent. The optimal pH range is typically 6.5-7.5.[1][3] Below this range, the concentration of the reactive thiolate anion is low, and above this range, the maleimide ring becomes susceptible to hydrolysis.[1][10]
-
Temperature: The reaction is generally performed at room temperature or 37°C. Higher temperatures can increase the rate of hydrolysis.
-
Solvent: Polar, aqueous buffers are commonly used. Organic co-solvents like DMSO or DMF may be necessary for poorly soluble maleimide derivatives.[11]
The Challenge of Stability: Hydrolysis and Ring-Opening
A significant consideration when working with maleimides is their stability. The maleimide ring can undergo hydrolysis, particularly at alkaline pH, to form a maleamic acid derivative that is unreactive towards thiols.[1][10] This can be a concern both before and after conjugation.
Interestingly, after conjugation, the resulting thiosuccinimide ring can also undergo hydrolysis. This ring-opening can be beneficial as it renders the thioether linkage irreversible and stable to retro-Michael reactions.[12][13] Some "next-generation maleimides" are designed to promote this post-conjugation hydrolysis to enhance the stability of the final product.[13][14]
| N-Substituent | Relative Hydrolysis Rate of Conjugate | Stability to Retro-Michael Reaction |
| Alkyl | Slow | Moderate |
| Aryl | Faster | High |
| Fluoro-aryl | Fastest | Very High |
Table 1: Influence of N-substituent on the stability of the thiosuccinimide conjugate. Data synthesized from multiple sources.[5][12]
Applications in Bioconjugation and Drug Development
The high selectivity of the thiol-maleimide reaction for cysteine residues has made it a workhorse in bioconjugation.
Site-Specific Modification of Proteins and Peptides
Cysteine is a relatively rare amino acid, and its thiol group is highly nucleophilic, making it an ideal target for site-specific modification of proteins and peptides.[15] By introducing a cysteine residue at a specific location through site-directed mutagenesis, a maleimide-functionalized molecule can be precisely attached to the protein.[15] This has been widely used for attaching fluorescent probes, PEG chains, and other labels.
A Cornerstone in Antibody-Drug Conjugates (ADCs)
N-substituted maleimides are critical components in the development of ADCs. In a typical ADC, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The maleimide is often part of the linker that connects the drug to the antibody, typically by reacting with a cysteine residue on the antibody.[2][5] The stability of this linkage is paramount to ensure that the drug is only released at the target site, minimizing off-target toxicity.[5][12]
Caption: General workflow for the synthesis of a cysteine-linked ADC.
Experimental Workflow: Labeling a Cysteine-Containing Peptide
This protocol provides a general procedure for labeling a peptide containing a single cysteine residue with a maleimide-functionalized fluorescent dye.
Materials:
-
Cysteine-containing peptide
-
Maleimide-activated fluorescent dye
-
Degassed phosphate-buffered saline (PBS), pH 7.2
-
DMSO or DMF
-
Size-exclusion chromatography column
Procedure:
-
Prepare Solutions:
-
Dissolve the peptide in degassed PBS to a final concentration of 1-5 mg/mL.
-
Dissolve the maleimide-activated dye in a minimal amount of DMSO or DMF to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the dye stock solution to the peptide solution.
-
Gently mix and allow the reaction to proceed for 2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled peptide from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled peptide.
-
-
Characterization:
-
Confirm the labeling efficiency and purity of the conjugate using techniques such as UV-Vis spectroscopy, mass spectrometry, and HPLC.
-
Role in Polymer Chemistry and Materials Science
The reactivity of N-substituted maleimides also makes them valuable in the field of polymer chemistry.
Maleimides as Monomers and Crosslinkers
Maleimide-containing monomers can be polymerized to create functional polymers.[16][17] The maleimide group can be incorporated into the polymer backbone or as a pendant group. These pendant maleimide groups can then be used for post-polymerization modification, allowing for the attachment of various molecules to the polymer chain.[18]
Development of "Smart" Hydrogels
N-substituted maleimides are increasingly being used to create hydrogels with tunable properties.[19][20] By reacting multi-arm PEG polymers functionalized with maleimide groups with thiol-containing crosslinkers, hydrogels can be formed.[20] The properties of these hydrogels, such as their swelling behavior and degradation, can be controlled by the choice of monomers and crosslinkers. These materials have potential applications in drug delivery, tissue engineering, and as injectable hydrogels.[21][22]
Characterization Techniques
The successful synthesis and conjugation of N-substituted maleimides require robust analytical characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the structure of synthesized maleimides and their precursors.[23]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the maleimide derivatives and to confirm the successful conjugation to biomolecules by observing the mass shift.[24]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of maleimide compounds and for analyzing the products of conjugation reactions, allowing for the separation of labeled and unlabeled species.[4]
-
UV-Vis Spectroscopy: This technique can be used to monitor the progress of a conjugation reaction, particularly when the maleimide or the attached molecule has a chromophore.[25]
Conclusion and Future Outlook
N-substituted maleimides are a versatile and powerful class of reagents that have found widespread applications in diverse scientific fields. Their highly selective and efficient reaction with thiols has made them indispensable tools for bioconjugation, particularly in the development of targeted therapeutics like ADCs. The ongoing development of "next-generation" maleimides with improved stability and reactivity profiles promises to further enhance their utility.[14] In materials science, the use of maleimides in the creation of functional polymers and "smart" hydrogels is a rapidly growing area with exciting potential. As our understanding of the chemistry and reactivity of N-substituted maleimides continues to evolve, so too will their applications in addressing challenges in medicine, biotechnology, and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kinampark.com [kinampark.com]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and characterization of maleimide functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) polymers - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
- 20. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Pyrrole-2,5-dione Derivatives: A Technical Guide to Their Discovery, Chemistry, and Application
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrrole-2,5-dione scaffold, commonly known as the maleimide group, represents one of the most versatile and powerful building blocks in modern organic synthesis and chemical biology. Its unique electronic properties make it an exceptional reactant in two fundamental transformations: the Michael addition and the Diels-Alder cycloaddition. This guide provides an in-depth exploration of the historical discovery, the evolution of synthetic methodologies, and the ever-expanding applications of maleimide derivatives. We will delve into the mechanistic underpinnings of its reactivity, its pivotal role in the development of targeted therapeutics like antibody-drug conjugates (ADCs), and its utility in materials science. This document is intended for researchers, chemists, and drug development professionals, offering expert insights, validated protocols, and a forward-looking perspective on this indispensable chemical entity.
Introduction: The Enduring Significance of the Maleimide Core
The maleimide is a five-membered unsaturated imide derived from maleic acid.[1] Its core structure, a pyrrole-2,5-dione ring, is characterized by an electron-deficient carbon-carbon double bond, flanked by two carbonyl groups. This arrangement imparts a high degree of reactivity, making the maleimide an excellent electrophile (specifically, a Michael acceptor) and a potent dienophile.[1][2]
First explored in the context of classical organic reactions, the maleimide scaffold has transitioned from a synthetic curiosity to a cornerstone of modern biochemistry and pharmaceutical sciences.[3] Its remarkable chemoselectivity, particularly towards thiol groups found in cysteine residues of proteins, allows for precise, site-specific modifications of complex biomolecules under mild, physiological conditions.[][5] This feature has been the driving force behind its adoption in bioconjugation, a field dedicated to linking different molecular entities to create novel functions.
The impact of maleimide chemistry is perhaps most profoundly felt in oncology, where it serves as a critical linker in several FDA-approved antibody-drug conjugates (ADCs).[6][7][8] These sophisticated therapeutics leverage the targeting ability of a monoclonal antibody to deliver a highly potent cytotoxic drug directly to cancer cells, with the maleimide often forming the crucial covalent bond that tethers the drug to the antibody.[8] Beyond medicine, maleimide derivatives are integral to the creation of advanced polymers and functional materials, including self-healing networks and high-temperature thermosets.[2] This guide will trace the journey of this remarkable scaffold from its foundational chemistry to its cutting-edge applications.
Foundational Chemistry: Key Reactions of the Maleimide Ring
The utility of pyrrole-2,5-diones is dominated by two powerful and highly reliable reactions that exploit the electrophilic nature of their double bond.
The Thiol-Michael Addition: The Cornerstone of Bioconjugation
The most widely exploited reaction of maleimides is the Michael addition, particularly with thiol nucleophiles.[9][10] This reaction involves the conjugate addition of a thiolate anion to one of the olefinic carbons of the maleimide ring, resulting in the formation of a stable succinimidyl thioether linkage.[11]
The reaction is exceptionally efficient and highly selective for thiols within a specific pH range, typically 6.5 to 7.5.[12] At this physiological pH, the sulfhydryl group of a cysteine residue (pKa ~8.5) is partially deprotonated to the more nucleophilic thiolate anion, which rapidly attacks the maleimide.[] The reaction rate with thiols is approximately 1,000 times faster than with amines at neutral pH, providing the basis for its chemoselectivity in complex biological mixtures.[12] This selectivity allows for the precise labeling of cysteine residues on proteins, even in the presence of numerous lysine residues with their primary amine groups.[]
Caption: The Thiol-Michael addition reaction.
The Diels-Alder Reaction: A Tool for Cycloaddition
As an excellent dienophile, the maleimide readily participates in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction.[13][14] This reaction pairs the maleimide with a conjugated diene, such as furan or cyclopentadiene, to form a stable six-membered ring adduct.[15][16] The reaction is thermally driven and often reversible, a property that has been ingeniously exploited in materials science for creating self-healing polymers.[2]
In the context of bioconjugation, the Diels-Alder reaction offers an alternative strategy to the thiol-Michael addition.[13] An antibody can be functionalized with a diene, and a drug payload can be equipped with a maleimide. The subsequent cycloaddition creates a highly stable linkage.[17] Research has shown that these Diels-Alder cycloadducts can exhibit greater stability in serum compared to the corresponding thioether adducts, offering a potential solution to the stability issues discussed in the next section.[13]
The Challenge of Stability: The Retro-Michael Reaction
Despite the robustness of the initial thiol-maleimide conjugation, the resulting succinimide thioether bond is not perfectly stable and can undergo a retro-Michael reaction.[1] This elimination reaction is essentially the reverse of the initial conjugation, where the thioether bond cleaves, regenerating the maleimide and the free thiol.[12]
In a biological environment, this reversibility can lead to "payload migration." For example, an ADC might release its cytotoxic drug, which can then be transferred to other circulating proteins containing free thiols, such as human serum albumin.[12] This leads to off-target toxicity and a reduction in the therapeutic efficacy of the drug.[6]
To address this instability, several strategies have been developed:
-
Ring Hydrolysis: The succinimide ring of the conjugate can be intentionally hydrolyzed under mild basic conditions. The resulting ring-opened succinamic acid thioether is stable and not susceptible to the retro-Michael reaction.[6][12]
-
Next-Generation Maleimides: Researchers have designed novel maleimide derivatives, such as N-aryl maleimides, that form more stable conjugates. These derivatives can accelerate the stabilizing hydrolysis of the succinimide ring after conjugation.[18]
References
- 1. Maleimide - Wikipedia [en.wikipedia.org]
- 2. Maleimide | Platform function for innovative materials [specificpolymers.com]
- 3. pubs.acs.org [pubs.acs.org]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bachem.com [bachem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Furan and maleimide undergo a Diels–Alder reaction at 25 °C to gi... | Study Prep in Pearson+ [pearson.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Solubility Profile of Ethyl 2,5-dioxopyrrole-1-carboxylate
Foreword
For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of successful formulation and application. This guide provides a comprehensive technical overview of the solubility profile of Ethyl 2,5-dioxopyrrole-1-carboxylate. We will delve into the theoretical underpinnings that govern its solubility, present robust experimental protocols for its determination, and offer insights into the interpretation of the resulting data. This document is designed to be a practical and authoritative resource, empowering you to make informed decisions in your research and development endeavors.
Introduction to this compound and the Imperative of Solubility
This compound, a derivative of maleimide, is a molecule of significant interest in bioconjugation chemistry and pharmaceutical sciences. Maleimides are widely utilized for their high reactivity towards thiol groups, enabling the specific labeling and crosslinking of proteins and other biomolecules.[1] The ethyl carboxylate group attached to the nitrogen of the pyrrole ring modifies the molecule's physicochemical properties, including its solubility, which is a critical determinant of its utility.
A compound's solubility dictates its bioavailability, formulation possibilities, and reaction kinetics in various media.[2] Poor aqueous solubility, a common challenge in drug development, can hinder the clinical translation of promising therapeutic agents.[1] Therefore, a thorough understanding of the solubility of this compound in a range of solvents is paramount for its effective application.
Chemical Structure and Properties:
-
IUPAC Name: Ethyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate[3]
-
CAS Number: 55750-49-7[4]
-
Molecular Formula: C₇H₇NO₄[4]
-
Molecular Weight: 169.13 g/mol [4]
-
Appearance: White to off-white solid[4]
-
Predicted Boiling Point: 257.3 ± 23.0 °C[4]
-
Predicted Density: 1.407 ± 0.06 g/cm³[4]
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the fundamental tenet of solubility.[5][6] This means that polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The polarity of this compound is influenced by its functional groups: the polar imide and ester groups, and the relatively nonpolar ethyl group and pyrrole ring.
Key Factors Influencing Solubility:
-
Polarity: The presence of carbonyl groups in the imide and ester functions imparts significant polarity to the molecule, suggesting potential solubility in polar solvents.
-
Hydrogen Bonding: The oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors. Solvents that are effective hydrogen bond donors (e.g., water, alcohols) are likely to exhibit some degree of solubility.
-
Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[5] While this compound is a relatively small molecule, its rigidity could influence its interaction with solvents.
-
Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid.[5]
-
pH: In aqueous solutions, the pH can significantly impact the solubility of ionizable compounds.[2] However, this compound is not expected to have readily ionizable groups within a typical pH range.
Rationale for Solvent Selection
A comprehensive solubility profile should be determined across a spectrum of solvents with varying polarities and hydrogen bonding capabilities. The following table outlines a suggested panel of solvents for testing.
| Solvent Class | Solvent | Rationale |
| Nonpolar | Hexane, Toluene | To assess solubility in hydrocarbon environments. Low solubility is expected. |
| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These solvents cover a range of polarities and are common in organic synthesis and purification. Good solubility is anticipated in some of these. |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | To evaluate solubility in aqueous and alcoholic systems, which is crucial for biological applications. Moderate to low solubility in water and higher solubility in alcohols is expected. |
Experimental Protocols for Solubility Determination
Qualitative Solubility Assessment
This rapid test provides a preliminary understanding of the compound's solubility in various solvents.
Protocol:
-
Add approximately 10 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent in 0.2 mL increments.
-
After each addition, cap the test tube and vortex for 30 seconds.
-
Visually inspect the solution for any undissolved solid against a dark background.
-
Record the compound as "soluble," "partially soluble," or "insoluble" at this concentration.
Quantitative Solubility Determination: The Shake-Flask Method
The equilibrium shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Protocol:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvents. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may be necessary.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Quantify the concentration of the dissolved this compound using the chosen analytical method against a pre-established calibration curve.
-
Calculate the solubility in units of mg/mL or mol/L.
Workflow for Quantitative Solubility Determination:
Caption: Workflow for the shake-flask method.
Data Presentation and Interpretation
The solubility data should be presented in a clear and concise table to facilitate comparison across different solvents.
Table 1: Solubility of this compound at 25 °C
| Solvent | Solvent Class | Dielectric Constant | Solubility (mg/mL) | Observations |
| Hexane | Nonpolar | 1.89 | ||
| Toluene | Nonpolar | 2.38 | ||
| Dichloromethane | Polar Aprotic | 9.08 | ||
| Ethyl Acetate | Polar Aprotic | 6.02 | ||
| Tetrahydrofuran | Polar Aprotic | 7.52 | ||
| Acetonitrile | Polar Aprotic | 37.5 | ||
| Dimethylformamide | Polar Aprotic | 36.7 | ||
| Dimethyl Sulfoxide | Polar Aprotic | 46.7 | ||
| Water | Polar Protic | 80.1 | ||
| Methanol | Polar Protic | 32.7 | ||
| Ethanol | Polar Protic | 24.5 | ||
| Isopropanol | Polar Protic | 19.9 |
Note: Dielectric constants are approximate values at 20-25 °C.[7][8]
Interpreting the Results:
The relationship between solvent polarity and solubility can be visualized in the following diagram:
Caption: Factors influencing solubility.
Based on the structure of this compound, we can anticipate the following trends:
-
Low solubility in nonpolar solvents like hexane and toluene due to the polar nature of the imide and ester groups.
-
Good solubility in polar aprotic solvents such as DCM, ethyl acetate, THF, ACN, DMF, and DMSO. These solvents can interact favorably with the polar regions of the molecule without the energetic cost of disrupting a strong hydrogen-bonding network.
-
Moderate solubility in polar protic solvents like methanol and ethanol. While these solvents can act as hydrogen bond donors to the carbonyl oxygens, the nonpolar ethyl group may limit overall solubility.
-
Low solubility in water is expected due to the presence of the nonpolar ethyl group and the overall organic nature of the molecule, despite the polar functional groups. The energy required to break the strong hydrogen bonds between water molecules to accommodate the solute may not be sufficiently compensated by the solute-water interactions.
Conclusion
This guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. By combining theoretical principles with robust experimental protocols, researchers can generate the critical data needed for successful formulation, purification, and application of this important chemical entity. The insights gained from a detailed solubility study will undoubtedly accelerate research and development in the many fields where this compound finds its use.
References
- 1. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound CAS#: 55750-49-7 [m.chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.ws [chem.ws]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]
Unlocking Cellular Mechanisms: A Technical Guide to the Potential Biological Activities of N-ethoxycarbonylmaleimide
This guide provides an in-depth exploration of the potential biological activities of N-ethoxycarbonylmaleimide, a molecule of interest for researchers and drug development professionals. While direct studies on this specific compound are nascent, its core reactivity, dictated by the maleimide functional group, allows for a scientifically grounded extrapolation of its likely biological effects. By examining the well-documented activities of its close structural analog, N-ethylmaleimide (NEM), we can construct a robust framework for understanding and investigating the potential of N-ethoxycarbonylmaleimide as a powerful tool in chemical biology and pharmacology.
The Power of the Maleimide: A Gateway to Cysteine Reactivity
At the heart of N-ethoxycarbonylmaleimide's biological potential lies its maleimide ring. This functional group is a highly efficient Michael acceptor, rendering it exceptionally reactive towards nucleophiles. Within the complex milieu of the cell, the deprotonated thiol (thiolate) group of cysteine residues is the primary target for maleimides.[1] This high degree of selectivity for cysteines over other nucleophilic amino acid residues, such as lysine or histidine, under physiological conditions (pH 6.5-7.5), is a cornerstone of its utility as a research tool and its potential as a therapeutic agent.[2]
The reaction proceeds via a covalent Michael addition, forming a stable thioether bond. This irreversible alkylation of cysteine residues is the fundamental mechanism through which N-ethoxycarbonylmaleimide is predicted to exert its biological effects.[1]
The Central Mechanism: Irreversible Cysteine Alkylation
The interaction between N-ethoxycarbonylmaleimide and a target protein is predicated on the accessibility and reactivity of its cysteine residues. The ethoxycarbonyl group, while influencing properties like solubility and cell permeability, does not fundamentally alter the core reactivity of the maleimide ring.
Caption: Covalent modification of a protein cysteine residue by N-ethoxycarbonylmaleimide.
This irreversible binding has profound consequences, as cysteine residues are often located in catalytically active sites of enzymes, are involved in maintaining protein structure through disulfide bonds, or play critical roles in protein-protein interactions.
Potential Biological Activities: Insights from N-ethylmaleimide (NEM)
The biological effects of N-ethylmaleimide (NEM), a well-characterized thiol-alkylating agent, provide a valuable blueprint for the anticipated activities of N-ethoxycarbonylmaleimide.
Enzyme Inhibition
A primary and predictable consequence of cysteine alkylation is the irreversible inhibition of enzymes that rely on a catalytic cysteine residue.
Case Study: Succinate Dehydrogenase
Succinate dehydrogenase, a key enzyme in both the citric acid cycle and the electron transport chain, has been shown to be irreversibly inhibited by NEM.[3] The inhibition is due to the alkylation of essential sulfhydryl groups at the active site.[3] Substrates and competitive inhibitors can protect the enzyme from NEM, demonstrating that the modification occurs at or near the substrate-binding site.[3] This mode of action suggests that N-ethoxycarbonylmaleimide would act as a non-competitive or irreversible inhibitor, depending on the specific enzyme and the role of the targeted cysteine.
| Parameter | Competitive Inhibition | Non-competitive Inhibition | Uncompetitive Inhibition | Irreversible Inhibition (NEM-like) |
| Binds to | Enzyme's active site | Allosteric site | Enzyme-substrate complex | Active site or allosteric cysteine |
| Effect on Vmax | Unchanged | Decreased | Decreased | Decreased |
| Effect on Km | Increased | Unchanged | Decreased | Variable, often appears as non-competitive |
Modulation of Cellular Signaling
Cysteine residues are critical for the function of many proteins involved in signal transduction. Their modification can therefore have far-reaching effects on cellular communication.
Example: T-Cell Function
NEM has been demonstrated to inhibit the activation of human T-cells.[4] Specifically, NEM blocks Concanavalin A-induced agglutination, the production of interleukin-2 (IL-2), and the expression of IL-2 receptors.[4] These effects are likely due to the alkylation of cysteine residues on key signaling proteins, thereby disrupting the pathways that lead to T-cell activation and proliferation. This suggests a potential immunomodulatory role for N-ethoxycarbonylmaleimide.
Impact on Organelle Dynamics
The function and morphology of organelles are tightly regulated by a host of proteins, many of which are susceptible to cysteine modification.
Mitochondrial Fusion
Mitochondria are dynamic organelles that constantly undergo fusion and fission. NEM has been shown to induce mitochondrial fusion at near-toxic concentrations.[5] This effect is attributed to the alkylation of critical cysteine residues in proteins that regulate mitochondrial dynamics.[5] This finding indicates that N-ethoxycarbonylmaleimide could be a useful tool for studying the molecular machinery of mitochondrial fusion and fission.
Disruption of Ion Homeostasis
Thiol-modifying agents can interfere with the delicate balance of intracellular ions. Studies with NEM have revealed that it can elevate the cytosolic concentration of free zinc (Zn²⁺) in neurons, without affecting calcium (Ca²⁺) levels.[6] This increase in intracellular zinc contributes to NEM-induced neurotoxicity.[6] This highlights the potential for N-ethoxycarbonylmaleimide to perturb cellular ion homeostasis, a critical consideration in any toxicological assessment.
Experimental Protocols and Methodologies
Investigating the biological activities of N-ethoxycarbonylmaleimide requires a systematic approach. Below are foundational protocols for assessing its effects on enzyme activity and cellular processes.
Protocol: Determining Enzyme Inhibition Kinetics
Objective: To characterize the inhibitory effect of N-ethoxycarbonylmaleimide on a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
N-ethoxycarbonylmaleimide stock solution (e.g., in DMSO)
-
Assay buffer
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Enzyme Activity Assay: Establish a standard curve for the product of the enzymatic reaction. Determine the optimal conditions (pH, temperature, substrate concentration) for the enzyme assay.
-
Inhibition Assay:
-
Pre-incubate the enzyme with varying concentrations of N-ethoxycarbonylmaleimide for different durations.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction rate.
-
-
Data Analysis:
-
Plot enzyme activity as a function of N-ethoxycarbonylmaleimide concentration to determine the IC₅₀ value.
-
To distinguish between different types of reversible and irreversible inhibition, perform Lineweaver-Burk or Michaelis-Menten analysis by measuring reaction rates at various substrate and inhibitor concentrations.[7][8]
-
Caption: Workflow for determining enzyme inhibition by N-ethoxycarbonylmaleimide.
Protocol: Assessing Mitochondrial Morphology
Objective: To determine if N-ethoxycarbonylmaleimide affects mitochondrial dynamics in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, U2OS)
-
N-ethoxycarbonylmaleimide
-
Mitochondrial fluorescent probe (e.g., MitoTracker Red CMXRos)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.
-
Treatment: Treat cells with varying concentrations of N-ethoxycarbonylmaleimide for a defined period. Include a vehicle control.
-
Staining: Stain the cells with a mitochondrial probe according to the manufacturer's instructions.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Visually inspect and quantify changes in mitochondrial morphology (e.g., fragmentation vs. elongation/fusion).
Toxicological Considerations and Future Directions
As a reactive electrophile, N-ethoxycarbonylmaleimide has the potential for off-target effects and cytotoxicity. Its ability to alkylate proteins indiscriminately at high concentrations can lead to widespread cellular dysfunction. Therefore, careful dose-response studies are essential to distinguish specific biological activities from generalized toxicity.
Future research should focus on:
-
Direct Biological Evaluation: Conducting comprehensive studies to directly assess the biological effects of N-ethoxycarbonylmaleimide.
-
Proteomic Profiling: Using chemical proteomics to identify the specific protein targets of N-ethoxycarbonylmaleimide within the cell.[9]
-
Structure-Activity Relationship Studies: Synthesizing and testing derivatives of N-ethoxycarbonylmaleimide to optimize potency and selectivity for specific targets.
References
- 1. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The reaction of N-ethylmaleimide at the active site of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibitory effects of N-ethylmaleimide, colchicine and cytochalasins on human T-cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of mitochondrial fusion by cysteine-alkylators ethacrynic acid and N-ethylmaleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The thiol-modifying agent N-ethylmaleimide elevates the cytosolic concentration of free Zn(2+) but not of Ca(2+) in murine cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. jackwestin.com [jackwestin.com]
- 9. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of Ethyl 2,5-dioxopyrrole-1-carboxylate
Abstract
Ethyl 2,5-dioxopyrrole-1-carboxylate, also known as N-carboethoxy-maleimide, is a valuable reagent in bioconjugation chemistry and a versatile building block in organic synthesis. Its maleimide moiety allows for highly selective covalent modification of thiols, such as cysteine residues in proteins, while the ethyl carboxylate group offers a site for further chemical elaboration. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles. The protocol is designed for reproducibility and scalability, with an emphasis on the rationale behind key procedural steps and critical safety considerations.
Introduction and Synthetic Strategy
The synthesis of this compound is efficiently achieved through the N-acylation of maleimide with ethyl chloroformate. Maleimide provides the core pyrrole-2,5-dione structure, which is essential for thiol-reactive applications[1][2]. The reaction is facilitated by a non-nucleophilic organic base, N-methylmorpholine, which acts as a proton scavenger to neutralize the hydrochloric acid generated in situ.
The choice of reaction conditions is critical for achieving a high yield and purity. The reaction is conducted at a reduced temperature (5 °C) to control the exothermicity and minimize potential side reactions, such as the hydrolysis of ethyl chloroformate or polymerization of maleimide. Ethyl acetate is selected as the solvent due to its suitable polarity for dissolving the reactants and its relatively low boiling point, which simplifies product isolation. Post-reaction work-up involves a straightforward aqueous wash to remove the base hydrochloride salt, followed by purification via silica gel chromatography to isolate the target compound from any unreacted starting materials or byproducts.
Reaction Scheme:
References
Application Notes & Protocols: The Strategic Use of Ethyl 2,5-dioxopyrrole-1-carboxylate in Michael Addition Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of an Electron-Deficient Alkene
Ethyl 2,5-dioxopyrrole-1-carboxylate, also known as N-Carbethoxy-maleimide (CAS No. 55750-49-7), is a highly valuable reagent in modern organic synthesis.[1] Its core structure features a maleimide ring N-substituted with an electron-withdrawing ethoxycarbonyl group. This configuration renders the carbon-carbon double bond exceptionally electron-deficient and sterically accessible, making it a potent Michael acceptor for a diverse range of nucleophiles.[2][3]
The conjugate addition of nucleophiles to this scaffold provides a direct and efficient route to substituted succinimides. These products are not merely reaction adducts; they are privileged structures found in numerous biologically active compounds and serve as critical chiral building blocks for drug discovery and development.[4][5][6] This guide provides an in-depth exploration of the reaction mechanism, key experimental parameters, and detailed protocols for leveraging this compound in Michael addition reactions.
The Reaction Mechanism: A Tale of Conjugate Addition
The Michael reaction is a cornerstone of C-C bond formation, proceeding via a conjugate 1,4-addition mechanism.[7][8] In the context of this compound, the process is typically initiated by a base or an organocatalyst, which deprotonates a pro-nucleophile (the Michael donor) to generate a resonance-stabilized anion (e.g., an enolate, thiolate, or nitronate).[9][10]
Causality in Mechanism: The high reactivity of the N-acyl maleimide system is driven by two key factors:
-
Electronic Activation: The two endocyclic carbonyl groups and the exocyclic N-ethoxycarbonyl group strongly withdraw electron density from the C=C double bond, creating a pronounced electrophilic character at the β-carbon.
-
Thermodynamic Driving Force: The reaction converts a π-bond and a σ-bond into two more stable σ-bonds, and the resulting intermediate anion is stabilized by the adjacent carbonyl group, making the overall process thermodynamically favorable.[11]
The generated nucleophile then attacks the electrophilic β-carbon of the maleimide ring. This step is followed by protonation of the resulting enolate intermediate to yield the final succinimide adduct.[12]
Figure 1: General mechanism of a base-catalyzed Michael addition.
Application Notes: Guiding Principles for Successful Reactions
The success of a Michael addition hinges on the judicious selection of nucleophiles, catalysts, and solvents. Understanding the interplay between these components is critical for achieving high yields and, where applicable, high stereoselectivity.
Scope of Nucleophiles (Michael Donors)
A key advantage of using this compound is its reactivity towards both soft and hard nucleophiles. Weaker, "softer" nucleophiles are particularly well-suited for 1,4-conjugate addition, minimizing competitive 1,2-addition at one of the carbonyl carbons.[12][13]
-
Carbon Nucleophiles: Doubly-stabilized carbanions are ideal Michael donors. Examples include enolates derived from β-ketoesters , malonates , aldehydes , and ketones .[4][8][14] Simple ketones and aldehydes can be effectively used, especially in organocatalytic asymmetric variants.[15]
-
Heteroatom Nucleophiles:
-
Thiols (Thia-Michael Addition): The reaction with thiols is highly efficient and often proceeds rapidly under mild basic conditions to form stable thioether bonds. This reaction is a cornerstone of bioconjugation chemistry.[10][16]
-
Amines (Aza-Michael Addition): Primary and secondary amines can also serve as effective nucleophiles. The resulting adducts are valuable precursors to complex nitrogen-containing heterocycles.[17][18]
-
The Role of the Catalyst
The choice of catalyst dictates the reaction pathway and is the primary tool for inducing stereoselectivity.
-
Achiral Base Catalysis: For simple additions where stereochemistry is not a concern, common organic bases like triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are sufficient to generate the required nucleophile.
-
Asymmetric Organocatalysis: This is where the true synthetic power is unlocked. Chiral organocatalysts form transient, stereochemically-defined intermediates that guide the nucleophile to attack a specific face of the Michael acceptor.
-
Chiral Secondary Amines (e.g., Diarylprolinol Silyl Ethers): These catalysts react with aldehyde or ketone donors to form chiral enamines. The enamine then attacks the maleimide in a highly controlled fashion, delivering products with excellent enantioselectivity.[4]
-
Bifunctional Catalysts (e.g., Thioureas, Squaramides): These molecules possess both a basic site (e.g., a tertiary amine) and a hydrogen-bond donor site (the thiourea or squaramide motif). The basic site activates the nucleophile, while the H-bond donor coordinates to the carbonyl groups of the maleimide, locking it into a specific conformation and activating it for the attack.[15][19] This dual activation model is exceptionally effective for achieving high stereocontrol.
-
Solvent and Reaction Conditions
-
Solvents: Aprotic solvents such as toluene, chloroform (CHCl₃), dichloromethane (DCM), and ethyl acetate (EtOAc) are commonly employed.[14][20] The choice can influence catalyst solubility and reaction rates. For green chemistry applications, reactions in aqueous media have also been successfully demonstrated.[15]
-
Temperature: Most organocatalytic Michael additions are performed at or below room temperature (0 °C to 25 °C) to maximize stereoselectivity. Lower temperatures enhance the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess (ee).[15]
-
Stoichiometry: The Michael donor is often used in a slight to moderate excess (1.2 to 2.0 equivalents) to ensure complete consumption of the more valuable maleimide acceptor. Catalyst loading in asymmetric reactions is typically low, ranging from 0.5 to 20 mol%.[15]
Detailed Experimental Protocols
The following protocols are representative examples adapted from established literature procedures for N-substituted maleimides and are directly applicable to this compound.
Protocol 1: General Procedure for the Michael Addition of a 1,3-Dicarbonyl Compound
This protocol describes a straightforward, base-catalyzed conjugate addition, suitable for generating racemic or achiral succinimide products.
References
- 1. This compound, 5 g, CAS No. 55750-49-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 2. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Michael addition of aldehydes to maleimides catalysed by surface-adsorbed natural amino acids - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00545J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. Michael Addition [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. hereon.de [hereon.de]
- 11. researchgate.net [researchgate.net]
- 12. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Ethyl 2,5-dioxopyrrole-1-carboxylate: A Versatile Reagent for Modern Organic Synthesis
Application Note & Protocols
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,5-dioxopyrrole-1-carboxylate, an N-substituted maleimide derivative, is a highly valuable and versatile reagent in the field of organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing N-ethoxycarbonyl group and the conjugated dicarbonyl system, render the pyrrole ring exceptionally electrophilic. This heightened reactivity makes it an ideal substrate for a wide array of chemical transformations, enabling the efficient construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis and its application in key synthetic methodologies, including Diels-Alder cycloadditions and Michael additions, which are foundational for building diverse heterocyclic compounds and other valuable scaffolds for drug discovery and materials science.[1][2][3]
Section 1: Synthesis of this compound
Reaction Principle
The synthesis of this compound is typically achieved through the N-acylation of maleimide. This reaction employs ethyl chloroformate as the acylating agent in the presence of a mild base, such as N-methylmorpholine, to neutralize the HCl generated in situ. The reaction proceeds efficiently under mild conditions, providing a direct route to the target compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of this compound.[4]
Materials:
-
Maleimide (9.7 g, 0.1 mol)
-
Ethyl acetate (50 mL)
-
N-methylmorpholine (1.1 mL)
-
Ethyl chloroformate (1.1 mL)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel (40-63 µm) for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 9.7 g (0.1 mol) of maleimide in a mixture of 50 mL of ethyl acetate and 1.1 mL of N-methylmorpholine.
-
Cool the solution to 5 °C using an ice bath.
-
Slowly add 1.1 mL of ethyl chloroformate dropwise to the cooled solution while maintaining the temperature at 5 °C.
-
Stir the reaction mixture at 5 °C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, remove any insoluble impurities by filtration.
-
Transfer the filtrate to a separatory funnel and wash with 50 mL of water.
-
Separate the organic phase and dry it over anhydrous magnesium sulfate.
-
Concentrate the dried organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/ethyl acetate (66/34, v/v) mixture as the eluent to yield the pure product.
Synthesis Workflow
References
- 1. Chemical reactivity and antimicrobial activity of N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. This compound CAS#: 55750-49-7 [m.chemicalbook.com]
The Versatile Role of Ethyl 2,5-dioxopyrrole-1-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery and development, the strategic use of versatile chemical building blocks is paramount. Among these, Ethyl 2,5-dioxopyrrole-1-carboxylate, also known as N-carboethoxymaleimide, has emerged as a pivotal reagent. Its unique structural features, particularly the electrophilic maleimide ring, render it highly valuable for a range of applications, from the synthesis of novel heterocyclic scaffolds to the construction of complex biomolecules. This guide provides an in-depth exploration of the utility of this compound in medicinal chemistry research, offering detailed application notes and validated protocols for its effective implementation in the laboratory.
Core Properties and Reactivity Profile
This compound is a white to off-white solid with the chemical formula C₇H₇NO₄ and a molecular weight of 169.13 g/mol .[1] Its reactivity is dominated by the maleimide moiety, which acts as an excellent Michael acceptor. This allows for facile conjugate addition reactions with a variety of nucleophiles, most notably thiols. The ethyl carbamate group attached to the nitrogen atom influences the reactivity of the maleimide ring and provides a handle for further synthetic modifications.
| Property | Value | Source |
| CAS Number | 55750-49-7 | [1] |
| Molecular Formula | C₇H₇NO₄ | [1] |
| Molecular Weight | 169.13 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 257.3±23.0 °C (Predicted) | [1] |
| Density | 1.407±0.06 g/cm³ (Predicted) | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Application in Bioconjugation: The Thiol-Maleimide Ligation
One of the most powerful applications of the maleimide core, and by extension this compound derivatives, is in bioconjugation. The reaction between a maleimide and a thiol group from a cysteine residue in a protein or peptide is a cornerstone of this field, enabling the creation of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules.[2] The reaction proceeds via a Michael addition, forming a stable thioether bond.[2]
Causality Behind Experimental Choices in Thiol-Maleimide Ligation
The success of this conjugation is highly dependent on reaction conditions. The pH of the buffer is a critical parameter, with an optimal range of 6.5-7.5.[2] Below pH 6.5, the thiol group is protonated, which significantly reduces its nucleophilicity and slows down the reaction rate.[2] Above pH 7.5, the maleimide ring becomes susceptible to hydrolysis, and side reactions with primary amines (like lysine residues) can occur, leading to a loss of selectivity.[2] Temperature and reaction time are also key variables, with reactions typically performed at room temperature for 1-2 hours or at 4°C overnight for more sensitive biomolecules.[2]
Caption: Workflow of Thiol-Maleimide Ligation for Bioconjugation.
Protocol: General Procedure for Protein Labeling with a Maleimide Reagent
This protocol provides a general guideline for the conjugation of a thiol-reactive maleimide dye to a protein containing cysteine residues.
Materials:
-
Maleimide-functionalized dye or molecule of interest
-
Protein to be labeled (1-10 mg/mL)
-
Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)[3]
-
Purification column (e.g., gel filtration)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to free up thiol groups, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed by dialysis before adding the maleimide reagent.
-
-
Maleimide Reagent Preparation:
-
Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Purification:
-
Remove the unreacted maleimide reagent and byproducts by passing the reaction mixture through a suitable purification column (e.g., gel filtration).[1]
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the conjugated molecule at its specific maximum absorbance wavelength.
-
Application in Heterocycle Synthesis via Michael Addition
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing a succinimide or pyrrolidine core. These scaffolds are prevalent in many biologically active molecules. The Michael addition of a nucleophile to the maleimide double bond is a key step in these synthetic routes.
Synthesis of Succinimide Derivatives with Potential Therapeutic Activity
Recent research has demonstrated the synthesis of novel succinimide derivatives with potential anti-inflammatory and analgesic properties through the Michael addition of various nucleophiles to N-substituted maleimides.[4][5] For instance, the organocatalytic asymmetric Michael addition of ethyl isobutyrate to N-phenylmaleimide yields a succinimide product that exhibits inhibitory activity against COX-1, COX-2, and 5-LOX enzymes.[4][5]
Caption: Michael Addition for the Synthesis of Succinimide Derivatives.
Protocol: Synthesis of a Succinimide Derivative via Michael Addition
This protocol is a representative example of a Michael addition reaction using a maleimide acceptor to synthesize a succinimide derivative with potential biological activity.[6][7]
Materials:
-
N-phenylmaleimide
-
Ethyl isobutyrate
-
Organocatalyst (e.g., methylated L-proline)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add N-phenylmaleimide (1 equivalent) and the organocatalyst (e.g., 10 mol%).
-
Dissolve the solids in the anhydrous solvent.
-
-
Addition of Nucleophile:
-
Slowly add ethyl isobutyrate (1.2 equivalents) to the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.[5]
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure succinimide product.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Emerging Applications: PROTACs and Beyond
The maleimide scaffold is increasingly being incorporated into novel therapeutic modalities, most notably Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase.[8][9] The maleimide moiety can be used as a reactive handle to covalently attach to a cysteine residue on the target protein, forming a covalent PROTAC. Alternatively, the succinimide core, derived from a maleimide, can be part of the linker connecting the target-binding ligand and the E3 ligase ligand.[10] This highlights the continued importance of this compound as a starting material for accessing these advanced therapeutic constructs.
Caption: Conceptual Diagram of a PROTAC Incorporating a Succinimide-based Linker.
Conclusion
This compound is a highly versatile and valuable building block in medicinal chemistry. Its well-defined reactivity, particularly the maleimide's propensity for Michael additions, has been expertly harnessed for a multitude of applications. From the precise construction of bioconjugates for targeted therapies and diagnostics to the synthesis of novel small molecule therapeutics, this reagent continues to empower researchers in the pursuit of new medicines. The protocols and insights provided in this guide are intended to facilitate the effective use of this compound in the laboratory, enabling further innovation in the field of drug discovery.
References
- 1. bioacts.com [bioacts.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 2,5-dioxopyrrole-1-carboxylate as a dienophile in Diels-Alder cycloadditions
Application & Protocol Guide
Topic: Ethyl 2,5-dioxopyrrole-1-carboxylate as a Dienophile in Diels-Alder Cycloadditions
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, enabling the efficient construction of six-membered rings with remarkable stereocontrol.[1] The reactivity and selectivity of this [4+2] cycloaddition are profoundly influenced by the electronic nature of the reactants, specifically the conjugated diene and the dienophile.[2] This guide focuses on this compound, a highly effective dienophile. The presence of the N-ethoxycarbonyl group, an electron-withdrawing moiety, significantly activates the maleimide core, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating reaction rates with a wide range of dienes.[2] We provide a detailed exploration of its synthesis, mechanistic considerations, and comprehensive, field-tested protocols for its application in Diels-Alder cycloadditions, highlighting its utility in creating complex molecular architectures for research and drug development.
Mechanistic Principles and Strategic Advantages
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a single cyclic transition state, forming two new carbon-carbon sigma bonds and a pi bond simultaneously.[1] The rate of the "normal-demand" Diels-Alder reaction is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile. A smaller energy gap leads to a faster reaction.
This compound (CAS 55750-49-7) is an exemplary activated dienophile.[3][4] The N-ethoxycarbonyl group functions as a potent electron-withdrawing group, which delocalizes electron density away from the carbon-carbon double bond of the maleimide ring. This electronic pull significantly lowers the energy of the dienophile's LUMO, making it more electrophilic and highly reactive towards electron-rich dienes.[2] This enhancement in reactivity allows for cycloadditions to proceed under milder conditions and often with higher yields compared to less activated dienophiles.
The stereochemical outcome of the reaction is typically governed by the "endo rule," where the kinetically favored product arises from a transition state in which the substituents of the dienophile are oriented towards the diene's π-system.[1]
References
Application Note: A Detailed Protocol for the Synthesis of Ethyl 2,5-dioxopyrrole-1-carboxylate from Maleimide
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of Ethyl 2,5-dioxopyrrole-1-carboxylate, a valuable chemical intermediate. The synthesis is achieved through the N-acylation of maleimide with ethyl chloroformate in the presence of a non-nucleophilic base. This guide is designed for researchers in organic chemistry, materials science, and drug development, offering a detailed explanation of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and characterization guidelines. The causality behind critical experimental choices is elucidated to ensure reproducibility and high yield.
Introduction and Scientific Principles
This compound, also known as N-ethoxycarbonylmaleimide, is a key building block in organic synthesis. The reactive carbon-carbon double bond of the maleimide moiety makes it an excellent Michael acceptor, particularly for reactions with thiols. This property is widely exploited in bioconjugation to selectively label proteins and peptides at cysteine residues[1][2]. The N-ethoxycarbonyl group modulates the reactivity and solubility of the maleimide core, making it a versatile reagent for creating more complex molecular architectures.
The synthesis detailed herein is an N-acylation reaction. The core principle involves enhancing the nucleophilicity of the maleimide nitrogen to facilitate an attack on the electrophilic carbonyl carbon of ethyl chloroformate.
Reaction Mechanism: The reaction proceeds via a base-mediated nucleophilic acyl substitution.
-
Deprotonation: The N-H proton of maleimide is weakly acidic. A tertiary amine base, such as triethylamine (TEA), deprotonates the nitrogen, forming a potent nucleophilic maleimide anion.
-
Nucleophilic Attack: The maleimide anion attacks the electrophilic carbonyl carbon of ethyl chloroformate.
-
Elimination: The tetrahedral intermediate formed collapses, eliminating a chloride ion as the leaving group. The chloride ion immediately reacts with the protonated triethylamine to form triethylammonium chloride, a salt that is often insoluble in the reaction solvent and precipitates out.
The choice of an anhydrous solvent is paramount, as ethyl chloroformate readily hydrolyzes in the presence of water[3][4]. The reaction is performed at a reduced temperature to control its exothermic nature and minimize potential side reactions.
Experimental Protocol
This protocol is designed to be a self-validating system. Each stage, from reagent handling to final product analysis, incorporates steps to ensure safety, reaction efficiency, and purity of the final compound.
Materials and Equipment
Table 1: Reagent Specifications and Quantities
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount | Purity/Notes |
| Maleimide | C₄H₃NO₂ | 97.07 | 50.0 | 1.0 | 4.85 g | ≥98% |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 55.0 | 1.1 | 7.65 mL | ≥99.5%, freshly distilled |
| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | 52.5 | 1.05 | 5.0 mL | ≥99%, moisture sensitive |
| Tetrahydrofuran (THF) | C₄H₈O | - | - | - | 200 mL | Anhydrous, <50 ppm H₂O |
| Hydrochloric Acid | HCl | - | - | - | ~20 mL | 1 M aqueous solution |
| Saturated NaCl (Brine) | NaCl(aq) | - | - | - | 50 mL | Aqueous solution |
| Anhydrous MgSO₄ | MgSO₄ | - | - | - | ~10 g | For drying |
Equipment:
-
500 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Nitrogen or Argon gas inlet and bubbler
-
Ice-salt bath
-
Thermometer
-
Büchner funnel and filter paper
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (Silica plates, UV lamp)
-
Standard laboratory glassware
Critical Safety Precautions
WARNING: Ethyl chloroformate is highly toxic, corrosive, flammable, and fatal if inhaled.[5][6] It is also a lachrymator and moisture-sensitive.[3][4] Maleimide is a skin and respiratory irritant. This procedure must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles with a full-face shield at all times.[3][6]
-
Handling Ethyl Chloroformate: Use a syringe or cannula for transfers under an inert atmosphere. Never work with it in an open vessel. Ensure all glassware is dry. Any waste containing ethyl chloroformate must be quenched carefully (e.g., with a dilute base solution in the fume hood) and disposed of as hazardous waste.
-
Ventilation: Ensure the fume hood has proper airflow. An emergency eyewash and safety shower must be readily accessible.[4]
-
Fire Safety: Keep flammable solvents away from ignition sources. Use non-sparking tools and grounded equipment.[5][7]
Step-by-Step Synthesis Procedure
The entire workflow is designed to proceed from setup to purification in a logical sequence, as illustrated in the diagram below.
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: Assemble a 500 mL two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum or oven-dry it and assemble while hot, then allow it to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: To the flask, add maleimide (4.85 g, 50.0 mmol) and anhydrous THF (150 mL). Stir until the maleimide is fully dissolved. Add freshly distilled triethylamine (7.65 mL, 55.0 mmol).
-
Cooling: Cool the reaction mixture to 0°C using an ice-salt bath.
-
Ethyl Chloroformate Addition: Dilute the ethyl chloroformate (5.0 mL, 52.5 mmol) with anhydrous THF (50 mL) in the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5°C. A white precipitate of triethylammonium chloride will form.
-
Reaction: After the addition is complete, stir the mixture at 0°C for one hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the eluent), checking for the consumption of maleimide.
-
Work-up - Filtration: Once the reaction is complete, filter the mixture through a Büchner funnel to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of cold THF (~20 mL).[8]
-
Work-up - Extraction: Transfer the combined filtrate to a 500 mL separatory funnel. Wash the organic solution sequentially with cold 1 M HCl (2 x 20 mL) to remove excess triethylamine, then with water (20 mL), and finally with saturated brine (20 mL).[8]
-
Drying: Dry the resulting organic layer over anhydrous magnesium sulfate (MgSO₄), swirl for 5 minutes, and then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which should be a pale yellow solid or oil.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Product Characterization
The identity and purity of the final product, this compound (MW: 169.13 g/mol ), should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the ethyl group (a quartet and a triplet) and the vinylic protons of the maleimide ring (a singlet).
-
¹³C NMR: Expect signals for the carbonyl carbons of the ester and the imide, the vinylic carbons, and the ethyl group carbons.
-
Mass Spectrometry (MS): Look for the molecular ion peak [M]+ or related fragments.
-
Melting Point: Compare the observed melting point with literature values.
Causality, Trustworthiness, and Troubleshooting
The integrity of this protocol relies on understanding the function of each step. The self-validating nature of the experiment comes from checkpoints like TLC monitoring and the systematic removal of impurities during the work-up.
Caption: Simplified reaction mechanism for N-acylation of maleimide.
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Wet reagents/solvent. 2. Inactive ethyl chloroformate. 3. Insufficient base. | 1. Use freshly dried, anhydrous solvent. 2. Use a new bottle of ethyl chloroformate. 3. Ensure 1.1 equivalents of freshly distilled TEA are used. |
| Reaction Stalls (Maleimide Remains) | 1. Reaction temperature too low. 2. Insufficient reaction time. | 1. Allow the reaction to proceed at room temperature for a longer duration. 2. Extend the reaction time, monitoring by TLC every hour. |
| Oily Product That Won't Solidify | Presence of residual solvent or impurities (e.g., unreacted TEA). | Ensure the work-up steps (especially the HCl wash) were performed thoroughly. Purify via column chromatography. |
| Multiple Spots on TLC | Side reactions, possibly due to excessive heat or moisture. | Maintain strict temperature control during addition. Ensure anhydrous conditions. Purify the product via column chromatography. |
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 8. Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog [mdpi.com]
Application Notes & Protocols: Investigating Ethyl 2,5-dioxopyrrole-1-carboxylate as a Novel Anti-inflammatory Agent
Abstract
Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of chronic diseases. The search for novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a paramount objective in drug discovery. This guide focuses on Ethyl 2,5-dioxopyrrole-1-carboxylate , a derivative of the N-substituted maleimide scaffold, as a promising candidate for anti-inflammatory drug development. The maleimide moiety, a well-known Michael acceptor, offers a reactive electrophilic center capable of forming stable covalent bonds with nucleophilic residues in biological targets, a mechanism exploited by several modern therapeutics.[1][2] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, characterize, and evaluate the anti-inflammatory potential of this compound through a series of robust in vitro protocols. We delve into the causality behind experimental design, from initial cytotoxicity screening to detailed mechanistic assays targeting key inflammatory pathways such as NF-κB and cyclooxygenases (COX).
Introduction: The Rationale for Targeting Inflammation with a Maleimide Scaffold
The inflammatory cascade is a complex network of cellular and molecular events orchestrated by signaling pathways and inflammatory mediators. Key players include pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), enzymes such as cyclooxygenases (COX-1 and COX-2) that produce prostaglandins, and signaling hubs like the Nuclear Factor-kappa B (NF-κB) pathway.[3][4] The NF-κB pathway, in particular, is a master regulator of gene expression for numerous pro-inflammatory molecules, making it a prime target for therapeutic intervention.[3]
The maleimide scaffold is a "privileged structure" in medicinal chemistry. Its inherent reactivity towards thiol groups on cysteine residues allows for targeted covalent inhibition of proteins.[1][5] This irreversible binding can offer advantages in potency and duration of action compared to non-covalent inhibitors. This compound (CAS No. 55750-49-7) features this reactive maleimide core.[6] We hypothesize that its electrophilic nature enables it to covalently modify and inhibit key proteins within inflammatory signaling pathways, thereby dampening the inflammatory response.
Chemical Profile of this compound
-
IUPAC Name: Ethyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
-
CAS Number: 55750-49-7[6]
-
Molecular Formula: C₇H₇NO₄[6]
-
Molecular Weight: 169.13 g/mol [6]
-
Structure: (Illustrative)
Hypothesized Mechanism of Anti-inflammatory Action
The anti-inflammatory activity of this compound is likely rooted in its function as a Michael acceptor.[7][8] The electron-deficient double bond in the maleimide ring is susceptible to nucleophilic attack by thiol groups of cysteine residues present in the active or allosteric sites of key inflammatory proteins. This covalent modification can lead to irreversible inhibition of protein function.
Potential Molecular Targets:
-
Inhibition of the NF-κB Signaling Pathway: A critical step in NF-κB activation is the phosphorylation of its inhibitor, IκBα, by the IκB kinase (IKK) complex, which contains essential cysteine residues. Covalent modification of IKK could prevent IκBα degradation, trapping NF-κB in the cytoplasm and blocking the transcription of inflammatory genes.[9][10]
-
Direct Inhibition of Cyclooxygenase (COX) Enzymes: COX enzymes, particularly the inducible COX-2 isoform, are central to the production of pro-inflammatory prostaglandins.[11] Covalent binding to cysteine residues within or near the enzyme's active site could block its catalytic activity.
-
Modulation of Keap1-Nrf2 Pathway: Michael acceptors are known to react with cysteine sensors in Keap1, leading to the activation of the Nrf2 antioxidant response, which can have secondary anti-inflammatory effects.[7]
Figure 1: Hypothesized mechanism of action for this compound.
Application Notes: A Strategic Workflow for In Vitro Evaluation
A systematic, multi-step approach is crucial to characterize the anti-inflammatory profile of a novel compound. Our proposed workflow ensures that data is generated logically, beginning with broad screening and progressing to more specific, mechanism-defining assays.
The Causality of the Workflow:
-
Synthesis & Purity: The foundation of any pharmacological study is a well-characterized compound. Protocol 1 ensures a reliable source of this compound.
-
Cytotoxicity First: Before assessing efficacy, it is imperative to determine the concentration range where the compound does not kill the cells (Protocol 3). Anti-inflammatory effects observed at cytotoxic concentrations are often false positives resulting from cell death, not specific pathway modulation.
-
Primary Inflammatory Screen: The LPS-stimulated macrophage model is a highly relevant and reproducible system that mimics key aspects of the innate immune response.[12][13] Measuring downstream products like nitric oxide (NO) and key cytokines (TNF-α, IL-6) provides a robust primary readout of anti-inflammatory activity (Protocols 4 & 5). A positive result here justifies deeper mechanistic investigation.
-
Mechanistic Deep Dive: If the primary screen is positive, the subsequent protocols (6 & 7) are designed to dissect the mechanism. The COX inhibition assay directly tests one of our primary hypotheses, while the NF-κB translocation assay interrogates the other major proposed pathway.
Figure 2: Strategic workflow for evaluating the anti-inflammatory potential of the test compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established synthetic methods for N-alkoxycarbonylmaleimides.[6]
-
Dissolution: In a round-bottom flask cooled to 5°C in an ice bath, dissolve 9.7 g (0.1 mol) of maleimide in a mixture of 50 mL of ethyl acetate and 1.1 mL of N-methylmorpholine.
-
Acylation: While maintaining the temperature at 5°C, add 1.1 mL of ethyl chloroformate dropwise to the solution with constant stirring.
-
Reaction: Continue stirring the reaction mixture at 5°C for 30 minutes.
-
Filtration: Remove any insoluble impurities by vacuum filtration.
-
Work-up: Transfer the filtrate to a separatory funnel and wash with 50 mL of deionized water. Separate the organic phase and dry it over anhydrous magnesium sulfate.
-
Concentration: Remove the solvent from the dried organic phase using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a dichloromethane/ethyl acetate (66/34, v/v) eluent to obtain the pure title compound.
Protocol 2: Cell Culture of RAW 264.7 Macrophages
-
Maintenance: Culture murine macrophage RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage the cells every 2-3 days or when they reach 80-90% confluency.
Protocol 3: Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentrations of the test compound that are non-toxic to the cells, ensuring that subsequent anti-inflammatory results are not due to cell death.[14]
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Protocol 4: Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells for 1 hour with non-toxic concentrations of this compound.
-
Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[3][14]
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant. In a new 96-well plate, mix the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
Protocol 5: Quantification of Pro-inflammatory Cytokines (ELISA)
-
Cell Treatment: Seed and treat cells with the test compound and LPS as described in Protocol 4 (steps 1-4), using a 24-well plate format.
-
Supernatant Collection: After the desired incubation period (e.g., 6 hours for TNF-α, 24 hours for IL-6), collect the cell culture supernatants.
-
ELISA Procedure: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[3] Follow the manufacturer's instructions precisely.
-
Analysis: Calculate the cytokine concentrations based on the standard curve provided in the kit.
Protocol 6: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol utilizes commercially available fluorometric or colorimetric assay kits to determine the direct inhibitory effect of the compound on COX enzyme activity.[15][16]
-
Reagent Preparation: Prepare all reagents, buffers, and standards as per the commercial kit's manual.
-
Incubation with Inhibitor: In separate wells for COX-1 and COX-2 enzymes, add the enzyme, heme, and various concentrations of this compound or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Measurement: Incubate for the time specified in the protocol and then measure the fluorescence or absorbance using a plate reader.
-
Calculation: Calculate the percentage of COX inhibition for each concentration relative to the vehicle control and determine the IC₅₀ values for both COX-1 and COX-2.
Protocol 7: NF-κB p65 Nuclear Translocation by Western Blot
-
Cell Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 1 hour.[3]
-
Fractionation: Wash the cells with ice-cold PBS. Isolate the nuclear and cytoplasmic protein fractions using a commercial nuclear extraction kit according to the manufacturer's protocol.
-
Quantification: Determine the protein concentration of the nuclear extracts using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of nuclear protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody against the NF-κB p65 subunit.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
To ensure equal protein loading, probe the same membrane with an antibody against a nuclear loading control, such as Lamin B1.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensity for p65 and normalize it to the Lamin B1 loading control. A decrease in nuclear p65 indicates inhibition of translocation.
Data Presentation and Interpretation
Quantitative data from the described protocols should be systematically organized to facilitate interpretation and comparison. The primary endpoint for dose-response experiments is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of a specific biological or biochemical function.
Table 1: Illustrative Data Summary for this compound
| Assay Parameter | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) of Control |
| Cell Viability (MTT) | > 100 | - | - |
| NO Production | Experimental Value | Dexamethasone | Control Value |
| TNF-α Release | Experimental Value | Dexamethasone | Control Value |
| IL-6 Release | Experimental Value | Dexamethasone | Control Value |
| COX-1 Inhibition | Experimental Value | SC-560 | Control Value |
| COX-2 Inhibition | Experimental Value | Celecoxib | Control Value |
| COX-2/COX-1 Selectivity | IC₅₀(COX-1)/IC₅₀(COX-2) | - | - |
Interpreting Selectivity: The COX-2/COX-1 selectivity index is a critical parameter. A high selectivity index (>>1) indicates that the compound preferentially inhibits the inflammation-associated COX-2 enzyme over the constitutively expressed COX-1, which is involved in maintaining the gastric mucosa.[11] This profile is desirable for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[11]
Conclusion
The protocols and strategic framework detailed in this document provide a robust and scientifically sound approach to evaluating the anti-inflammatory potential of this compound. By leveraging its inherent reactivity as a Michael acceptor, this compound represents a promising starting point for the development of novel, targeted covalent inhibitors for treating inflammatory diseases. The systematic progression from broad cellular screening to specific enzymatic and pathway-level assays will enable researchers to build a comprehensive pharmacological profile, elucidate the mechanism of action, and validate the therapeutic potential of this and other related N-substituted maleimide derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 55750-49-7 [m.chemicalbook.com]
- 7. Frontiers | Michael acceptor molecules in natural products and their mechanism of action [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
The Versatile Precursor: Ethyl 2,5-dioxopyrrole-1-carboxylate in Modern Pharmaceutical Synthesis
In the landscape of contemporary drug discovery and development, the demand for efficient and versatile molecular building blocks is paramount. Ethyl 2,5-dioxopyrrole-1-carboxylate, also known as N-ethoxycarbonylmaleimide, has emerged as a powerful and highly reactive precursor for the synthesis of a diverse array of complex nitrogen-containing heterocyclic scaffolds. These scaffolds form the core of numerous pharmaceutically active compounds. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Strategic Advantage of this compound
This compound is a bifunctional reagent featuring a highly electrophilic maleimide ring activated by an N-ethoxycarbonyl group. This unique electronic arrangement makes it an exceptional substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility in pharmaceutical synthesis is primarily centered around its participation in two key transformations: the Michael addition and the Diels-Alder reaction.[1] These reactions allow for the stereocontrolled construction of substituted pyrrolidines, pyrroles, and other complex heterocyclic systems that are prevalent in a wide range of therapeutic agents, including anti-inflammatory, analgesic, antiviral, and anticancer drugs.[2][3][4]
The ethoxycarbonyl group serves a dual purpose. Firstly, it enhances the reactivity of the maleimide double bond towards nucleophilic attack. Secondly, it can be readily removed or modified in subsequent synthetic steps, providing a strategic handle for further functionalization. This combination of high reactivity and synthetic flexibility makes this compound a valuable tool in the medicinal chemist's arsenal.
Synthesis of this compound: A Detailed Protocol
The preparation of this compound is a straightforward process, typically achieved through the acylation of maleimide with ethyl chloroformate. The following protocol provides a reliable method for its synthesis in a laboratory setting.[5]
Protocol 1: Synthesis of this compound
Materials:
-
Maleimide (9.7 g, 0.1 mol)
-
Ethyl acetate (50 mL)
-
N-methylmorpholine (1.1 mL)
-
Ethyl chloroformate (1.1 mL)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Silica gel (for column chromatography)
Procedure:
-
In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve maleimide in a mixture of ethyl acetate and N-methylmorpholine.
-
Cool the solution to 5 °C using an ice bath.
-
Slowly add ethyl chloroformate dropwise to the stirred solution, maintaining the temperature at 5 °C.
-
Continue stirring the reaction mixture at 5 °C for 30 minutes.
-
After the reaction is complete (monitored by TLC), filter the mixture to remove any insoluble impurities.
-
Wash the filtrate with 50 mL of water. Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Concentrate the dried organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/ethyl acetate (66:34, v/v) mixture as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white to off-white solid.
Expected Yield: Approximately 50%[5]
Characterization Data:
-
Molecular Formula: C₇H₇NO₄
-
Molecular Weight: 169.13 g/mol
-
Mass Spectrometry (ES+): m/z = 170.1 [M+H]⁺[5]
| Parameter | Value |
| Molecular Formula | C₇H₇NO₄ |
| Molecular Weight | 169.13 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 257.3 ± 23.0 °C (Predicted) |
| Density | 1.407 ± 0.06 g/cm³ (Predicted) |
| Table 1: Physicochemical Properties of this compound.[5][6] |
Key Synthetic Applications and Protocols
The true power of this compound lies in its application as a versatile building block for constructing complex molecular architectures. The following sections detail its use in Michael additions and Diels-Alder reactions, providing both mechanistic insights and practical protocols.
Michael Addition Reactions: Accessing Substituted Pyrrolidines
The electron-deficient double bond of this compound makes it an excellent Michael acceptor.[7] This reaction allows for the conjugate addition of a wide range of nucleophiles, including enolates, amines, and thiols, leading to the formation of functionalized succinimide derivatives. These products can then be further elaborated into various pyrrolidine-based pharmaceutical targets.[8]
Causality in Experimental Design: The choice of base and solvent is critical in Michael additions. A non-nucleophilic base is often preferred to avoid competing reactions with the maleimide. The solvent should be able to dissolve the reactants and stabilize the intermediate enolate.[9][10]
Diagram 1: General Mechanism of Michael Addition
Caption: General workflow of a base-catalyzed Michael addition reaction.
Protocol 2: Synthesis of a Pyrrolidine Derivative via Michael Addition
This protocol is a representative example of an organocatalytic asymmetric Michael addition, a powerful strategy for synthesizing enantiomerically enriched compounds with potential anti-inflammatory and analgesic properties.[11]
Materials:
-
This compound (1 mmol)
-
An appropriate active methylene compound (e.g., a ketone or ester, 1.2 mmol)
-
Chiral organocatalyst (e.g., a proline derivative, 10 mol%)
-
Solvent (e.g., Toluene, 5 mL)
Procedure:
-
To a stirred solution of this compound and the active methylene compound in toluene, add the chiral organocatalyst.
-
Stir the reaction mixture at room temperature for the time required to achieve high conversion (typically 24-48 hours, monitored by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
Rationale for Reagent Selection:
-
Chiral Organocatalyst: The use of a chiral catalyst, such as a proline derivative, is crucial for inducing stereoselectivity in the Michael addition, leading to the formation of a specific enantiomer of the product. This is of utmost importance in pharmaceutical synthesis, as different enantiomers can have vastly different biological activities.
-
Toluene as Solvent: Toluene is a common solvent for organocatalytic reactions as it is relatively non-polar and aprotic, which can enhance the efficacy of the catalyst.
| Product Class | Therapeutic Potential | Reference |
| Substituted Pyrrolidines | Anti-inflammatory, Analgesic | [11] |
| Thioether-linked conjugates | Drug delivery systems | [12] |
| Table 2: Examples of Pharmaceutical Scaffolds Derived from Michael Addition Reactions. |
Diels-Alder Reactions: Constructing Fused Heterocyclic Systems
This compound is a potent dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions.[13] This powerful transformation allows for the rapid construction of complex, six-membered rings with high regio- and stereoselectivity. The resulting cycloadducts can serve as versatile intermediates for the synthesis of a wide range of natural products and pharmaceutical agents.[13]
Causality in Experimental Design: The stereochemical outcome of a Diels-Alder reaction is governed by the "endo rule," which states that the dienophile's electron-withdrawing groups prefer to be oriented towards the diene's π-system in the transition state.[14] The choice of solvent can also influence the reaction rate and selectivity.
Diagram 2: Diels-Alder Reaction Workflow
Caption: A simplified representation of the Diels-Alder reaction pathway.
Protocol 3: Synthesis of a Fused Pyrrolidine via Diels-Alder Reaction
This protocol describes a general procedure for the Diels-Alder reaction of this compound with a suitable diene, such as a furan or a cyclopentadiene derivative.
Materials:
-
This compound (1 mmol)
-
Diene (e.g., 2,5-dimethylfuran, 1.2 mmol)
-
Solvent (e.g., Toluene or Xylene, 10 mL)
Procedure:
-
Dissolve this compound and the diene in the chosen solvent in a sealed reaction vessel.
-
Heat the reaction mixture to the appropriate temperature (typically 80-140 °C) and stir for the required time (can range from a few hours to several days, monitored by TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Rationale for Reaction Conditions:
-
Elevated Temperature: Many Diels-Alder reactions require thermal activation to overcome the activation energy barrier. The specific temperature depends on the reactivity of the diene and dienophile.
-
Sealed Vessel: For volatile dienes or reactions requiring prolonged heating, a sealed vessel is necessary to prevent the loss of reactants.
| Diene Type | Resulting Scaffold | Potential Application | Reference |
| Furan Derivatives | Oxabicycloheptene derivatives | Antiviral, Anticancer | [3][15] |
| Cyclopentadiene | Bicyclo[2.2.1]heptene derivatives | Neuroprotective agents | [16][17] |
| Table 3: Examples of Diels-Alder Adducts and Their Potential Pharmaceutical Relevance. |
Conclusion: A Versatile Tool for Drug Discovery
This compound has proven to be a highly valuable and versatile precursor in the synthesis of pharmaceutically relevant molecules. Its ability to readily undergo Michael additions and Diels-Alder reactions provides a robust platform for the construction of diverse and complex heterocyclic scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this powerful building block in their synthetic endeavors. As the quest for novel therapeutics continues, the strategic application of reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 55750-49-7 [m.chemicalbook.com]
- 6. This compound, 5 g, CAS No. 55750-49-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and neuroprotective effect of E-3,4-dihydroxy styryl aralkyl ketones derivatives against oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Strategies to Improve the Yield of Ethyl 2,5-dioxopyrrole-1-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2,5-dioxopyrrole-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important reagent. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your synthetic strategy for improved yield and purity.
Introduction
This compound is a valuable building block in organic synthesis, often utilized in the construction of more complex molecules due to its reactive maleimide core. The synthesis of this compound, while seemingly straightforward, can present several challenges that lead to suboptimal yields and the formation of impurities. This guide will explore the two primary synthetic routes and provide actionable strategies to enhance your experimental outcomes.
We will delve into the intricacies of each synthetic pathway, offering a granular look at reaction mechanisms, potential side reactions, and purification techniques. Our goal is to equip you with the knowledge and practical insights necessary to confidently troubleshoot and refine your synthesis of this compound.
Synthetic Strategies and Troubleshooting
There are two principal methods for the synthesis of this compound:
-
Route 1: Acylation of Maleimide with Ethyl Chloroformate
-
Route 2: Reaction of Maleic Anhydride with Ethyl Carbazate followed by Cyclization
Each route has its own set of advantages and potential pitfalls. The following sections will provide a detailed analysis of each, complete with troubleshooting guides in a question-and-answer format.
Route 1: Acylation of Maleimide with Ethyl Chloroformate
This method involves the direct acylation of the maleimide nitrogen with ethyl chloroformate in the presence of a base. While direct, this reaction can suffer from moderate yields if not properly optimized.
Reaction Scheme:
Caption: General reaction scheme for Route 1.
Troubleshooting Guide: Route 1
Question 1: My yield is consistently low (around 50% or less). What are the likely causes?
Answer: Low yields in this reaction are often multifactorial. Here are the primary areas to investigate:
-
Incomplete Reaction: The reaction may not be going to completion. This can be due to:
-
Insufficient Base: The base is crucial for deprotonating the maleimide, making it nucleophilic enough to attack the ethyl chloroformate. Ensure you are using at least a stoichiometric amount of a suitable base, such as N-methylmorpholine or triethylamine.
-
Low Reaction Temperature: While the reaction is often run at low temperatures (e.g., 5°C) to minimize side reactions, temperatures that are too low can significantly slow down the reaction rate.[1]
-
Short Reaction Time: A 30-minute reaction time has been reported, but for your specific setup, a longer reaction time might be necessary.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of completion.
-
-
Side Reactions: Several side reactions can consume your starting materials and reduce the yield of the desired product.
-
Hydrolysis of Ethyl Chloroformate: Ethyl chloroformate is highly susceptible to hydrolysis, especially in the presence of moisture. Ensure all your glassware is oven-dried and use anhydrous solvents.
-
Reaction of Base with Ethyl Chloroformate: The base can directly react with ethyl chloroformate. Adding the ethyl chloroformate slowly to the reaction mixture at a low temperature can help to minimize this.
-
Polymerization of Maleimide: Under basic conditions, maleimide can be susceptible to polymerization. Maintaining a low temperature and avoiding an excessive amount of base can mitigate this.
-
-
Product Loss During Workup and Purification:
-
Aqueous Workup: The product has some water solubility. Minimize the volume of water used for washing the organic layer.
-
Purification: The product may be lost during column chromatography. Ensure you are using the correct eluent system and that the product is not co-eluting with byproducts.[1]
-
Question 2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?
Answer: The presence of multiple spots on a TLC plate indicates the formation of side products. Common impurities include:
-
Unreacted Maleimide: This will be one of the starting materials visible on the TLC.
-
N-Methylmorpholine Hydrochloride (or other base salt): This salt is often insoluble in the reaction solvent and can be removed by filtration.[1]
-
Products of Ethyl Chloroformate Hydrolysis: Ethanol and carbon dioxide (as carbonate salts) can be formed, though these are usually removed during workup.
-
Polymeric Material: As mentioned, maleimide can polymerize. This often appears as baseline material on the TLC plate.
To identify these impurities, you can run co-spots with your starting materials. For other byproducts, techniques like LC-MS can be invaluable for identification.
Question 3: How can I optimize the reaction conditions to improve the yield?
Answer: Optimization is key to achieving a higher yield. Consider the following strategies:
| Parameter | Recommendation | Rationale |
| Base | Use a non-nucleophilic, hindered base like N-methylmorpholine or 2,6-lutidine. | Minimizes direct reaction with ethyl chloroformate. |
| Solvent | Ensure the use of anhydrous ethyl acetate or other suitable aprotic solvents. | Prevents hydrolysis of ethyl chloroformate. |
| Temperature | Maintain a low temperature (0-5°C) during the addition of ethyl chloroformate, then allow the reaction to slowly warm to room temperature. | Controls the exothermic reaction and minimizes side reactions. |
| Reagent Addition | Add the ethyl chloroformate dropwise to the solution of maleimide and base. | Maintains a low concentration of the acylating agent, favoring the desired reaction. |
| Reaction Monitoring | Use TLC or LC-MS to monitor the reaction progress and determine the optimal reaction time. | Ensures the reaction goes to completion without prolonged reaction times that could lead to product degradation. |
| Purification | Consider recrystallization as an alternative to column chromatography to minimize product loss. | Can be a more efficient method for obtaining pure product if a suitable solvent system is found. |
Detailed Experimental Protocol: Route 1
-
Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add maleimide (1.0 eq).
-
Dissolve the maleimide in anhydrous ethyl acetate (e.g., 5 mL per gram of maleimide).
-
Cool the solution to 0-5°C using an ice bath.
-
-
Reaction:
-
Add N-methylmorpholine (1.1 eq) to the cooled solution.
-
Slowly add ethyl chloroformate (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5°C.[1]
-
After the addition is complete, stir the reaction mixture at the same temperature for an additional 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
-
Workup:
-
Filter the reaction mixture to remove the precipitated N-methylmorpholine hydrochloride.
-
Wash the filtrate with a small amount of cold water and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/ethyl acetate eluent system or by recrystallization.[1]
-
Route 2: From Maleic Anhydride and Ethyl Carbazate
This two-step approach involves the initial formation of an N-(ethoxycarbonyl)maleamic acid intermediate, followed by cyclization to the desired maleimide. This route can offer higher overall yields if the cyclization step is optimized to avoid the formation of the isomeric isoimide.
Reaction Scheme:
Caption: Two-step synthesis via maleamic acid intermediate.
Troubleshooting Guide: Route 2
Question 1: The yield of my maleamic acid intermediate is low, or the product is impure.
Answer: The formation of the maleamic acid is typically a high-yielding reaction.[2] If you are experiencing issues, consider the following:
-
Reaction Conditions: This reaction is usually carried out at room temperature or slightly below in a suitable solvent like diethyl ether or acetone.[3] Ensure the maleic anhydride is fully dissolved before adding the ethyl carbazate solution.
-
Purity of Starting Materials: Use pure maleic anhydride and ethyl carbazate. Impurities in the starting materials can lead to side reactions.
-
Addition Rate: Add the ethyl carbazate solution slowly to the maleic anhydride solution. A rapid addition can lead to localized heating and potential side reactions.
-
Product Isolation: The maleamic acid often precipitates from the reaction mixture. Ensure complete precipitation by cooling the mixture and using an appropriate anti-solvent if necessary. Wash the precipitate thoroughly to remove any unreacted starting materials.
Question 2: During the cyclization step, I am getting a significant amount of a byproduct. What is it and how can I avoid it?
Answer: The most common and problematic byproduct in this step is the isoimide .[4][5] The formation of the maleimide versus the isoimide is often a competition between thermodynamic and kinetic control.[6]
-
Mechanism of Formation: The cyclization proceeds through a mixed anhydride intermediate. Nucleophilic attack by the nitrogen atom of the amide leads to the desired maleimide (thermodynamic product), while attack by the oxygen atom of the amide leads to the isoimide (kinetic product).[6]
To favor the formation of the desired maleimide:
-
Choice of Dehydrating Agent:
-
Acetic Anhydride/Sodium Acetate: This is a classic combination that generally favors the formation of the maleimide. The acetate ion can act as a catalyst for the isomerization of any formed isoimide to the more stable maleimide.[2]
-
Trifluoroacetic Anhydride (TFAA): This is a very effective dehydrating agent, but it can sometimes favor the formation of the kinetic isoimide product.[6]
-
Dicyclohexylcarbodiimide (DCC): Using DCC alone often leads exclusively to the isoimide.[7] However, the addition of an isomerizing agent like 1-hydroxybenzotriazole (HOBt) can promote the formation of the maleimide.[7]
-
-
Reaction Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable maleimide.[5] If you are observing significant isoimide formation, consider increasing the reaction temperature.
Question 3: The cyclization reaction is sluggish or does not go to completion.
Answer: Incomplete cyclization can be due to several factors:
-
Ineffective Dehydrating Agent: Ensure your dehydrating agent is fresh and active. Acetic anhydride, for example, can hydrolyze over time.
-
Insufficient Catalyst: When using a catalyst like sodium acetate, ensure it is anhydrous and used in the correct proportion.
-
Low Reaction Temperature: As mentioned, higher temperatures are often required for efficient cyclization. Refluxing in a suitable solvent is common.[5]
-
Solvent Choice: The choice of solvent can impact the reaction rate. Solvents like toluene can be used for azeotropic removal of water, which drives the reaction to completion.[2]
Detailed Experimental Protocol: Route 2
Step 1: Synthesis of N-(ethoxycarbonyl)maleamic acid
-
Preparation:
-
Dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether or acetone in a round-bottom flask.
-
-
Reaction:
-
In a separate flask, dissolve ethyl carbazate (1.0 eq) in the same solvent.
-
Slowly add the ethyl carbazate solution to the maleic anhydride solution at room temperature with stirring.
-
A precipitate of the maleamic acid should form. Stir the mixture for 1-2 hours at room temperature.
-
-
Isolation:
-
Collect the precipitate by filtration.
-
Wash the solid with cold solvent and dry under vacuum. The maleamic acid is often used in the next step without further purification.
-
Step 2: Cyclization to this compound
-
Preparation:
-
To a flask containing the N-(ethoxycarbonyl)maleamic acid (1.0 eq), add acetic anhydride (e.g., 3-5 eq) and anhydrous sodium acetate (e.g., 0.5 eq).
-
-
Reaction:
-
Heat the mixture with stirring. A common temperature range is 80-100°C.
-
Monitor the reaction by TLC until the starting maleamic acid is consumed.
-
-
Workup:
-
Cool the reaction mixture and pour it into ice water to precipitate the product and hydrolyze the excess acetic anhydride.
-
Stir vigorously until the precipitate solidifies.
-
-
Purification:
-
Collect the crude product by filtration and wash it thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.
-
Alternative Synthetic Approach: The Mitsunobu Reaction
For substrates that are sensitive to the conditions of the other routes, the Mitsunobu reaction offers a mild alternative for the synthesis of N-substituted maleimides.[3][8][9] This reaction involves the condensation of maleimide with an alcohol (in this case, a conceptual hydroxyethyl carbamate, though the direct reaction with ethyl carbazate is more complex) in the presence of a phosphine and an azodicarboxylate.
General Mitsunobu Reaction Scheme:
Caption: Mitsunobu reaction for N-substituted maleimides.
While a direct application to this compound synthesis might require a modified precursor, this method is a powerful tool in the synthetic chemist's arsenal and should be considered for analogous structures.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the identity and purity of my final product?
A1: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. For this compound, you would expect to see signals corresponding to the ethyl group and the protons on the maleimide ring.
-
Infrared (IR) Spectroscopy: Look for characteristic carbonyl stretching frequencies of the imide and the carbamate groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.[1]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Q2: My final product is colored. Is this normal?
A2: Pure this compound is typically a white to off-white solid.[1] A colored product, especially a yellow or brown hue, often indicates the presence of impurities, possibly from polymerization or side reactions during the synthesis, particularly in the maleic anhydride route. Further purification by recrystallization or column chromatography may be necessary.
Q3: What are the storage recommendations for this compound?
A3: The maleimide ring is susceptible to hydrolysis. Therefore, the product should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]
Conclusion
The synthesis of this compound can be successfully achieved with high yield and purity by carefully selecting the synthetic route and optimizing the reaction conditions. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can overcome common obstacles and achieve their desired experimental outcomes. We encourage you to use this guide as a resource to refine your synthetic protocols and confidently produce this valuable chemical reagent.
References
- 1. This compound CAS#: 55750-49-7 [m.chemicalbook.com]
- 2. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Product diversity in cyclisations of maleamic acids: the imide–isoimide dichotomy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Purification of Ethyl 2,5-dioxopyrrole-1-carboxylate using silica gel column chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 2,5-dioxopyrrole-1-carboxylate using silica gel column chromatography. Here, we address common challenges and frequently asked questions to ensure successful purification outcomes.
I. Understanding the Compound and the Technique
This compound is a moderately polar compound due to the presence of two carbonyl groups and an ester functional group.[1][2] Silica gel, a polar stationary phase, is the standard adsorbent for purifying such compounds.[3][4] The separation principle relies on the differential partitioning of the target compound and impurities between the polar silica gel and a less polar mobile phase.[3][4] By carefully selecting the mobile phase, impurities can be eluted either before or after the desired product.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound.
Problem 1: The compound is not moving down the column or is moving too slowly (Low Rf).
Possible Causes & Solutions:
-
Mobile Phase is Not Polar Enough: The polarity of the eluent is insufficient to displace the compound from the silica gel.
-
Compound Interaction with Acidic Silica: Standard silica gel is slightly acidic, which can lead to strong binding of polar compounds.[3][7]
-
Solution: Deactivate the silica gel by adding a small percentage (0.1-1%) of a polar modifier like triethylamine to the eluent system. This will compete with the compound for the acidic sites on the silica.
-
Problem 2: The compound elutes too quickly with the solvent front (High Rf).
Possible Causes & Solutions:
-
Mobile Phase is Too Polar: The eluent has a high polarity, causing all components to travel with the solvent front, resulting in poor separation.[4]
-
Solution: Decrease the polarity of the mobile phase. If using an ethyl acetate/hexane system, increase the proportion of hexane.[6]
-
Problem 3: Poor separation of the compound from impurities (streaking or overlapping bands).
Possible Causes & Solutions:
-
Improper Column Packing: Channels or cracks in the silica gel bed can lead to an uneven flow of the mobile phase and band broadening.[6]
-
Solution: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Gently tap the column during packing to settle the silica and remove air bubbles.
-
-
Overloading the Column: Applying too much crude sample can saturate the stationary phase, leading to broad bands and poor resolution.
-
Solution: As a general rule, use a silica gel to crude sample weight ratio of at least 30:1. For difficult separations, this ratio may need to be increased.[3]
-
-
Sample Insolubility: If the compound is not fully soluble in the mobile phase, it can precipitate at the top of the column, leading to streaking.[7][8]
Problem 4: The compound appears to be decomposing on the column.
Possible Causes & Solutions:
-
Hydrolysis of the Ester: The ester group in this compound can be susceptible to hydrolysis, especially in the presence of water and acidic or basic conditions.[9][10]
-
Instability on Silica: Some compounds are inherently unstable on silica gel.[5]
-
Solution: Perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If decomposition is observed, consider alternative purification methods like using a different stationary phase (e.g., alumina) or recrystallization.[5]
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of this compound?
A good starting point for determining the optimal mobile phase is to perform Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound.[12] A common eluent system for compounds of similar polarity is a mixture of ethyl acetate and hexane.[12] Based on available literature, a mixture of dichloromethane/ethyl acetate (66/34, v/v) has been successfully used.[1]
Q2: How do I perform a "dry loading" of my sample?
Dry loading is beneficial when the sample has poor solubility in the column eluent.[6]
Step-by-Step Protocol for Dry Loading:
-
Dissolve your crude sample in a suitable volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude sample) to the solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.[7]
-
Carefully add this silica-adsorbed sample to the top of your packed column.[6]
Q3: My compound is a white solid, but the fractions I collected are yellow. What does this mean?
This could indicate the presence of a colored impurity that is co-eluting with your product. It is also possible that the compound itself has some color that was not apparent in the crude mixture. Always verify the purity of your fractions by TLC.
Q4: How can I tell if my collected fractions contain the desired product?
Use TLC to analyze the collected fractions. Spot the crude material, the collected fractions, and a pure standard (if available) on the same TLC plate. Fractions containing a spot that matches the Rf of the desired product should be combined.
IV. Data and Protocols
Table 1: Solvent Polarity Index
This table can help in systematically adjusting the mobile phase polarity.
| Solvent | Polarity Index |
| Hexane | 0.1 |
| Dichloromethane | 3.1 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Methanol | 5.1 |
Data adapted from various chromatographic resources.
Diagram 1: General Workflow for Column Chromatography
Caption: Workflow for silica gel column chromatography purification.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common chromatography issues.
V. References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: --INVALID-LINK--
-
ChemicalBook. This compound CAS#: 55750-49-7. Available from: --INVALID-LINK--
-
PubChem. 2,5-Dioxopyrrole-1-carboxylate. National Center for Biotechnology Information. Available from: --INVALID-LINK--
-
Cournoyer, M. E., & Dare, J. H. (2002). The use of alternative solvent purification techniques. Journal of Chemical Health and Safety, 9(5), 14-18.
-
Reddit. (2020). Rf value for TLC. r/chemhelp. Available from: --INVALID-LINK--
-
Chemistry LibreTexts. Thin Layer Chromatography. Available from: --INVALID-LINK--
-
University of California, Davis. Column Chromatography. Available from: --INVALID-LINK--
-
Reddit. (2022). Column chromatography issues. r/chemistry. Available from: --INVALID-LINK--
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: --INVALID-LINK--
-
ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography? Available from: --INVALID-LINK--
-
Zhang, Y., et al. (2021). Crystal structure of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 615–618.
-
Request PDF. (n.d.). Synthesis, hydrolysis, and reductive cyclization of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates. Available from: --INVALID-LINK--
References
- 1. This compound CAS#: 55750-49-7 [m.chemicalbook.com]
- 2. 2,5-Dioxopyrrole-1-carboxylate | C5H2NO4- | CID 21983208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. web.uvic.ca [web.uvic.ca]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acs.org [acs.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 2,5-dioxopyrrole-1-carboxylate Formation
Welcome to the Technical Support Center for the synthesis of Ethyl 2,5-dioxopyrrole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Introduction to the Synthesis
This compound, an N-alkoxycarbonylmaleimide, is a valuable reagent in organic synthesis, particularly in the preparation of bioconjugates and other functionalized molecules. The synthesis typically proceeds through one of two primary pathways:
-
The Maleic Anhydride and Ethyl Carbamate Pathway: This is a common two-step approach for preparing N-substituted maleimides. It involves the initial reaction of maleic anhydride with ethyl carbamate to form an N-ethoxycarbonylmaleamic acid intermediate. This intermediate is then subjected to cyclodehydration to yield the final product.[1][2][3]
-
The Maleimide and Ethyl Chloroformate Pathway: This alternative route involves the direct acylation of maleimide with ethyl chloroformate in the presence of a base.
This guide will focus on optimizing both pathways, addressing common challenges, and providing solutions to ensure successful synthesis.
Reaction Mechanisms
A thorough understanding of the reaction mechanisms is crucial for effective troubleshooting and optimization.
Pathway 1: Maleic Anhydride and Ethyl Carbamate
This pathway involves two key steps:
Step 1: Formation of N-ethoxycarbonylmaleamic Acid
The reaction begins with the nucleophilic attack of the nitrogen atom of ethyl carbamate on one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring and the formation of the maleamic acid intermediate.[4] This reaction is typically fast and proceeds readily at room temperature.
Step 2: Cyclodehydration of the Maleamic Acid Intermediate
The cyclodehydration of the N-ethoxycarbonylmaleamic acid intermediate to form the maleimide ring is the more challenging step. It is often facilitated by a dehydrating agent, such as acetic anhydride, in the presence of a catalyst like sodium acetate.[1] The mechanism is believed to proceed through the formation of a mixed anhydride intermediate.[5][6]
Diagram: Mechanism of the Maleic Anhydride Pathway
Caption: Reaction mechanism for the synthesis via maleic anhydride.
Pathway 2: Maleimide and Ethyl Chloroformate
In this pathway, a base, such as N-methylmorpholine, deprotonates the maleimide, making the nitrogen atom more nucleophilic. The resulting anion then attacks the electrophilic carbonyl carbon of ethyl chloroformate, leading to the formation of the product and the corresponding chloride salt of the base.
Diagram: Mechanism of the Maleimide Pathway
Caption: Reaction mechanism for the synthesis via maleimide.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Cyclodehydration (Pathway 1): The conversion of the maleamic acid intermediate to the final product is often the yield-limiting step.
-
Insufficient Dehydrating Agent: Ensure you are using a sufficient excess of the dehydrating agent (e.g., acetic anhydride).
-
Reaction Time and Temperature: The cyclodehydration may require elevated temperatures and/or longer reaction times. Monitor the reaction progress by TLC to determine the optimal conditions.
-
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to form the unreactive maleamic acid.[7] This is particularly problematic in the presence of water and at pH values above 7.5.[8]
-
Suboptimal Molar Ratios: An incorrect stoichiometric ratio of reactants can lead to incomplete conversion.[7] Carefully measure and control the amounts of your starting materials.
-
Side Reactions: The presence of other nucleophiles can lead to the formation of unwanted byproducts. For instance, if using a primary amine as a base, it could potentially react with the maleic anhydride or the product.
Q2: How can I monitor the progress of my reaction effectively?
A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction.
-
Pathway 1: You should see the disappearance of the maleic anhydride and ethyl carbamate spots and the appearance of the maleamic acid intermediate spot in the first step. In the second step, the maleamic acid spot should diminish as the product spot appears. The product is typically less polar than the maleamic acid intermediate.
-
Pathway 2: Monitor the disappearance of the maleimide starting material.
-
¹H NMR Spectroscopy: For a more quantitative assessment, you can take aliquots of the reaction mixture and analyze them by ¹H NMR. The disappearance of the vinylic protons of the maleimide starting material (around 6.9 ppm) is a clear indicator of reaction completion.[9]
Q3: I'm observing multiple spots on my TLC plate, even after the reaction should be complete. What are the likely impurities?
A3: The most common impurities include:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your starting materials.
-
Maleamic Acid Intermediate (Pathway 1): Incomplete cyclodehydration will result in the presence of the maleamic acid.
-
Hydrolyzed Product: The maleamic acid resulting from the hydrolysis of the final product can be a significant impurity.[7]
-
Byproducts from Side Reactions: Depending on your specific reaction conditions, you may have byproducts from reactions with other nucleophiles present.
Q4: How can I effectively purify my this compound?
A4: Purification strategies depend on the nature of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid products. Experiment with different solvent systems (e.g., cyclohexane, ethanol/water) to find the optimal conditions.[2]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities with different polarities.
-
Washing: Washing the crude product with water can help remove water-soluble impurities. If you have organic acid impurities, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can be effective, but be mindful of the potential for maleimide hydrolysis at higher pH.
-
Precipitation of Impurities: In some cases, organic acid impurities can be removed by cooling the solution to induce their precipitation, followed by filtration.[10]
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q: What are the optimal solvent choices for this synthesis?
A: For the formation of the maleamic acid intermediate (Pathway 1), aprotic solvents like diethyl ether or ethyl acetate are commonly used.[1][3] For the cyclodehydration step, acetic anhydride can often serve as both the dehydrating agent and the solvent.[2] In the maleimide pathway (Pathway 2), aprotic polar solvents such as DMF or acetonitrile are suitable. The key is to use anhydrous solvents to prevent hydrolysis of the maleimide ring.[7]
Q: What is the recommended temperature range for the reaction?
A: The initial formation of the maleamic acid is typically carried out at room temperature.[3] The cyclodehydration step usually requires heating, often to reflux temperatures, to proceed at a reasonable rate.[1] The reaction of maleimide with ethyl chloroformate is often performed at cooler temperatures, such as 0-5 °C, to control the reactivity of the reagents.
Q: Are there any specific safety precautions I should take?
A: Yes, it is crucial to handle the reagents with care.
-
Maleic Anhydride: It is corrosive and can cause severe skin and eye irritation. It is also a respiratory irritant.[11]
-
Ethyl Carbamate: This compound is classified as a carcinogen and is harmful if swallowed.[12][13]
-
Ethyl Chloroformate: It is highly flammable, corrosive, and toxic if inhaled or swallowed.[14]
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheets (SDS) for each reagent before starting your experiment.[11][12][13][14]
Q: Can I use a different base for the reaction of maleimide with ethyl chloroformate?
A: While N-methylmorpholine is a common choice, other non-nucleophilic tertiary amines like triethylamine could also be used. It is important to avoid primary or secondary amines as they can react with the maleimide or ethyl chloroformate.
Q: My ¹H NMR spectrum of the crude product shows broad peaks. What could be the reason?
A: Broad peaks in the NMR spectrum can indicate the presence of paramagnetic impurities, aggregation of the product, or dynamic exchange processes. If you observe broad peaks for the vinylic protons of the maleamic acid intermediate, it could be due to a mixture of cis and trans isomers or restricted rotation around the amide bond.[5] Purifying the product should result in sharper signals.
Optimized Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: From Maleic Anhydride and Ethyl Carbamate
Step 1: Synthesis of N-ethoxycarbonylmaleamic Acid
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether.
-
In a separate flask, dissolve ethyl carbamate (1.0 eq) in anhydrous diethyl ether.
-
Slowly add the ethyl carbamate solution to the maleic anhydride solution at room temperature with vigorous stirring.
-
A white precipitate of N-ethoxycarbonylmaleamic acid should form. Continue stirring for 1-2 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
Dry the solid under vacuum to obtain the maleamic acid intermediate.
Step 2: Cyclodehydration to this compound
-
In a round-bottom flask, suspend the N-ethoxycarbonylmaleamic acid (1.0 eq) and anhydrous sodium acetate (0.2-0.3 eq) in acetic anhydride (3-5 volumes).[2]
-
Heat the mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC until the maleamic acid is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization (e.g., from cyclohexane or an ethanol/water mixture).[2]
Protocol 2: From Maleimide and Ethyl Chloroformate
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve maleimide (1.0 eq) in anhydrous ethyl acetate.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add N-methylmorpholine (1.1 eq) dropwise to the solution.
-
Slowly add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30 minutes to an hour.
-
Allow the reaction to warm to room temperature and continue stirring for another 1-2 hours.
-
Monitor the reaction by TLC for the disappearance of maleimide.
-
Filter the reaction mixture to remove the N-methylmorpholine hydrochloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Diagram: Experimental Workflow
Caption: A summary of the experimental workflows for both synthetic pathways.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that these are representative values and may need to be optimized for your specific experimental setup.
| Parameter | Pathway 1: Maleic Anhydride | Pathway 2: Maleimide |
| Starting Materials | Maleic Anhydride, Ethyl Carbamate | Maleimide, Ethyl Chloroformate |
| Key Reagents | Acetic Anhydride, Sodium Acetate | N-methylmorpholine (or other non-nucleophilic base) |
| Solvent | Diethyl ether (Step 1), Acetic Anhydride (Step 2) | Anhydrous Ethyl Acetate or DMF |
| Temperature | RT (Step 1), 80-100 °C (Step 2) | 0-5 °C to RT |
| Reaction Time | 1-2 h (Step 1), 2-6 h (Step 2) | 1-3 h |
| Typical Yield | 60-80% | 50-70% |
| Purification | Recrystallization, Washing | Column Chromatography, Recrystallization |
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. koyonchem.com [koyonchem.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 11. Maleic Anhydride | C4H2O3 | CID 7923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. ICSC 0314 - ETHYL CARBAMATE [chemicalsafety.ilo.org]
- 14. manavchem.com [manavchem.com]
Troubleshooting common issues in reactions involving Ethyl 2,5-dioxopyrrole-1-carboxylate
Technical Support Center: Ethyl 2,5-dioxopyrrole-1-carboxylate
Welcome to the technical support hub for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Here, we address common challenges and frequently asked questions to help you optimize your reactions, troubleshoot issues, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the properties, handling, and applications of this compound.
Q1: What is this compound and what are its primary applications?
This compound (CAS 55750-49-7) is an N-substituted maleimide derivative.[1][2] Its core structure is a maleimide ring, where the nitrogen atom is substituted with an ethoxycarbonyl group. This N-substituent is strongly electron-withdrawing, which significantly enhances the reactivity of the maleimide's carbon-carbon double bond.
Its primary applications stem from this enhanced reactivity:
-
Highly Reactive Dienophile in Diels-Alder Reactions: It readily participates in [4+2] cycloaddition reactions with conjugated dienes to form stable cyclohexene derivatives.[3] This is a powerful method for constructing six-membered rings with high stereocontrol.
-
Potent Michael Acceptor: The electron-deficient double bond is highly susceptible to nucleophilic attack in a conjugate addition, known as the Michael addition.[4][5] This is widely exploited in bioconjugation, particularly for reacting with thiol groups (e.g., from cysteine residues in proteins) to form stable thioether bonds.[6]
Caption: Structure of this compound.
Q2: How should I store this reagent for maximum stability?
This compound is sensitive to moisture. The maleimide ring is susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.[7][8] This process is accelerated in the presence of water and at higher pH.[7]
Storage Recommendations:
-
Solid Form: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[9]
-
Solutions: If you must prepare a stock solution, use a dry, aprotic, and biocompatible solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[6] Prepare solutions immediately before use and avoid aqueous storage.[7]
Q3: Is this reagent stable in aqueous buffers?
No, it is not recommended to store this compound in aqueous solutions for extended periods. The maleimide ring is prone to hydrolysis, which increases with pH.[7] If your reaction must be performed in an aqueous buffer (common for bioconjugation), prepare the solution of the maleimide reagent just before adding it to the reaction mixture to minimize degradation.
Section 2: Troubleshooting Guide for Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of synthetic chemistry, and the high reactivity of this compound makes it an excellent dienophile.[3] However, challenges can still arise.
Q4: My Diels-Alder reaction has a low or no yield. What are the possible causes?
Low yield is a common issue that can often be traced back to several factors. The key is to systematically evaluate the reaction components and conditions.
-
Cause 1: Inactive Diene. Many dienes, especially cyclic ones, must be able to adopt an s-cis conformation to react.[10] Steric hindrance or ring constraints can prevent this. For example, 3-sulfolene is often used as a stable precursor that generates buta-1,3-diene in situ upon heating, ensuring the reactive s-cis form is available.[11]
-
Cause 2: Reagent Degradation. As mentioned, the maleimide dienophile is moisture-sensitive. Ensure it was stored properly and that all solvents were anhydrous.
-
Cause 3: Unfavorable Reaction Kinetics. While this dienophile is highly reactive, some dienes are inherently poor reaction partners. The reaction may require higher temperatures or longer reaction times. However, be aware that the Diels-Alder reaction is reversible, and this retro-Diels-Alder reaction becomes favorable at very high temperatures.[3]
-
Cause 4: Low Reactant Concentration. The reaction is bimolecular, so its rate is dependent on the concentration of both the diene and dienophile. If the reaction is slow, consider increasing the concentration.
Caption: Troubleshooting workflow for low-yield Diels-Alder reactions.
Q5: I'm getting a mixture of endo and exo products. How can I control the stereoselectivity?
The formation of endo and exo isomers is a classic aspect of the Diels-Alder reaction.[12] The endo product is often the kinetic product (forms faster) due to favorable secondary orbital interactions, while the exo product is typically the more thermodynamically stable isomer.[13]
-
Kinetic vs. Thermodynamic Control:
-
To favor the kinetic (endo) product , run the reaction at lower temperatures for a shorter duration.[14]
-
To favor the thermodynamic (exo) product , use higher temperatures and longer reaction times. This allows the initially formed endo product to undergo a retro-Diels-Alder reaction and re-form as the more stable exo isomer.[13]
-
The reaction of furan with N-substituted maleimides is a well-studied example where the endo adduct forms faster but the exo adduct is more stable.[13][15]
| Condition | Favored Product | Rationale |
| Low Temperature (e.g., room temp) | Endo | Kinetic control, favored by secondary orbital interactions.[13] |
| High Temperature (e.g., reflux) | Exo | Thermodynamic control, allows for equilibration to the more stable isomer.[13] |
Section 3: Troubleshooting Guide for Michael Addition Reactions
Thiol-maleimide Michael addition is a cornerstone of bioconjugation for creating antibody-drug conjugates (ADCs) and other functionalized biomolecules.[6][16]
Q6: My thiol conjugation yield is low. What went wrong?
This is a frequent problem in bioconjugation and usually points to issues with pH, reagent stability, or the state of the thiol.
-
Cause 1: Incorrect pH. The optimal pH for thiol-maleimide conjugation is 6.5 to 7.5 .[7][17]
-
Below pH 6.5: The thiol group (-SH) is mostly protonated and not sufficiently nucleophilic, slowing the reaction rate dramatically.
-
Above pH 7.5: Two side reactions become significant: 1) hydrolysis of the maleimide ring, and 2) competitive reaction with primary amines (e.g., lysine residues), which become deprotonated and nucleophilic at higher pH.[7] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[17]
-
-
Cause 2: Hydrolyzed Maleimide. As previously discussed, the maleimide reagent will degrade in aqueous buffers. Always prepare the maleimide solution immediately before initiating the conjugation.[6]
-
Cause 3: Oxidized Thiols. The reaction requires a free sulfhydryl group (-SH). If your protein or peptide has formed disulfide bonds (-S-S-), they must be reduced prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Cause 4: Suboptimal Molar Ratio. A molar excess of the maleimide reagent is typically used to drive the reaction to completion. A 5:1 to 20:1 molar ratio of maleimide to thiol is a common starting point, but the optimal ratio should be determined empirically.[18]
Q7: My final conjugate is unstable and I'm seeing loss of my payload. What is happening?
The thiosuccinimide linkage formed from the Michael addition is susceptible to a retro-Michael reaction , especially in the presence of other thiols (like glutathione in plasma).[7][19] This is a reversible process where the thioether bond breaks, regenerating the maleimide, which can then react with other available thiols, leading to payload migration and off-target effects.[19][20]
-
Solution 1: Post-Conjugation Hydrolysis. The stability of the conjugate can be dramatically increased by intentionally hydrolyzing the thiosuccinimide ring after the conjugation is complete.[7][21] This ring-opened product is no longer susceptible to the retro-Michael reaction.[16] This can often be achieved by raising the pH of the solution (e.g., to pH 9) after purification.[22] The electron-withdrawing N-substituent on this compound can accelerate this stabilizing hydrolysis.[16]
-
Solution 2: Alternative Chemistries. If stability remains a critical issue, consider alternative conjugation strategies that form more robust linkages, though often with trade-offs in reaction speed or selectivity.[21]
Caption: Competing reaction pathways in thiol-maleimide chemistry.
Section 4: Experimental Protocols
These protocols provide a general framework. Optimization for specific substrates is highly recommended.
Protocol 1: General Procedure for a Diels-Alder Reaction
This protocol describes a typical reaction between this compound and an excess of a diene like furan.
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of a suitable anhydrous solvent (e.g., toluene, xylene).[23]
-
Reaction Initiation: Add the diene (e.g., furan, 3.0 eq) to the solution.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80°C for thermodynamic control).[13] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude adduct by column chromatography on silica gel or recrystallization to isolate the desired product.
Protocol 2: General Procedure for Thiol-Maleimide Conjugation
This protocol outlines the conjugation of a thiol-containing peptide or protein.
-
Buffer Preparation: Prepare a reaction buffer (e.g., phosphate-buffered saline, PBS) and adjust the pH to 7.0-7.4. Degas the buffer thoroughly by bubbling with nitrogen or argon to prevent thiol oxidation.
-
Thiol Reduction (if necessary): If the protein contains disulfide bonds, dissolve it in the degassed buffer and add a 10-20 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.[17]
-
Maleimide Preparation: Immediately before use, dissolve this compound in a small amount of a water-miscible organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Conjugation Reaction: Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (e.g., 10-fold). Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing.[17]
-
Quenching (Optional): The reaction can be quenched by adding a small-molecule thiol like cysteine or β-mercaptoethanol to consume any unreacted maleimide.
-
Purification: Remove excess maleimide reagent and byproducts using size-exclusion chromatography (desalting column), dialysis, or tangential flow filtration.[17]
References
- 1. This compound CAS#: 55750-49-7 [m.chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. lab-chemicals.com [lab-chemicals.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. public.websites.umich.edu [public.websites.umich.edu]
- 14. transformationtutoring.com [transformationtutoring.com]
- 15. Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. creativepegworks.com [creativepegworks.com]
- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 23. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Purification of Crude Ethyl 2,5-dioxopyrrole-1-carboxylate
Welcome to the technical support center for the purification of crude Ethyl 2,5-dioxopyrrole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining high-purity this compound in your experiments.
Introduction to Purification Challenges
This compound, a key building block in various synthetic pathways, is often synthesized from maleimide and ethyl chloroformate. The crude product from this synthesis typically contains unreacted starting materials, by-products, and other impurities that can interfere with downstream applications. Effective purification is therefore a critical step to ensure the desired reactivity and purity of the final compound. This guide will focus on the two most common and effective purification methods: silica gel column chromatography and recrystallization.
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude this compound.
Silica Gel Column Chromatography
Q1: My compound is not moving from the origin on the TLC plate, or is streaking.
A1: This typically indicates that the solvent system is not polar enough to elute your compound. This compound is a relatively polar molecule.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For a dichloromethane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[1]
-
Add a Polar Modifier: A small amount (0.5-1%) of a more polar solvent like methanol or acetic acid can help to move highly polar compounds and reduce streaking. However, be cautious as this can also bring down more impurities.
-
Check for Insolubility: Ensure your crude sample is fully dissolved in a minimal amount of the loading solvent before applying it to the column. If it precipitates at the origin, it will not chromatograph properly.
-
Q2: My desired compound is co-eluting with an impurity.
A2: This is a common challenge and indicates that the chosen solvent system does not provide sufficient resolution between your product and the impurity.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Systematically test different solvent systems with varying polarities. A good starting point is to find a solvent system that gives your product an Rf value of 0.2-0.4 on a TLC plate, as this often provides the best separation on a column.
-
Try a Different Solvent System: If mixtures of dichloromethane and ethyl acetate are not effective, consider other solvent systems such as hexane/ethyl acetate or toluene/acetone.
-
Use a Finer Mesh Silica Gel: A smaller particle size of silica gel can provide a higher surface area and better separation.[1]
-
Adjust the Column Dimensions: A longer, thinner column will generally provide better separation than a short, wide column.
-
Q3: I have low recovery of my compound from the column.
A3: This can be due to several factors, including irreversible adsorption to the silica gel or decomposition of the product on the column.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Silica gel is acidic and can sometimes cause degradation of sensitive compounds. You can deactivate the silica gel by adding a small amount of a base, such as triethylamine (0.1-1%), to your eluent.
-
Run the Column Quickly: Minimizing the time your compound spends on the column can reduce the chances of degradation.
-
Check for Compound Volatility: While this compound is a solid, ensure you are not using excessive heat during solvent removal, which could lead to loss of product.[1]
-
Recrystallization
Q1: My compound will not dissolve in the hot recrystallization solvent.
A1: The chosen solvent is not suitable for dissolving your compound even at elevated temperatures.
-
Troubleshooting Steps:
-
Select a More Appropriate Solvent: A good recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents with different polarities. For a compound like this compound, consider solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Increase the Volume of Solvent: You may not be using a sufficient volume of solvent. Add more solvent in small increments until the compound dissolves.
-
Q2: My compound "oils out" instead of forming crystals.
A2: This happens when the solution is supersaturated to the point where the compound comes out of solution as a liquid phase rather than a solid crystal lattice.
-
Troubleshooting Steps:
-
Cool the Solution More Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Use a More Dilute Solution: If the solution is too concentrated, the compound is more likely to oil out. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.
-
Scratch the Inside of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Q3: No crystals form even after the solution is cold.
A3: The solution may not be sufficiently saturated, or there may be no nucleation sites for crystal growth.
-
Troubleshooting Steps:
-
Reduce the Solvent Volume: Evaporate some of the solvent to increase the concentration of your compound and then try cooling again.
-
Induce Crystallization: Use the scratching or seed crystal techniques described above.
-
Use an Anti-Solvent: If your compound is soluble in one solvent but insoluble in another (and the two solvents are miscible), you can dissolve the compound in the "good" solvent and then slowly add the "bad" solvent until the solution becomes cloudy. This can induce crystallization.
-
Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in my crude this compound?
A: Based on the common synthesis from maleimide and ethyl chloroformate, the most probable impurities are:
-
Unreacted maleimide
-
Unreacted ethyl chloroformate (and its hydrolysis product, ethanol and HCl)
-
N-Methylmorpholine (if used as a base) and its hydrochloride salt[1]
-
By-products from side reactions
Q: What is the expected appearance and melting point of pure this compound?
Q: How should I store the purified compound?
A: It is recommended to store this compound under an inert gas (nitrogen or argon) at 2-8°C.[1]
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is based on a reported purification method for this compound.[1]
Materials:
-
Crude this compound
-
Silica gel (40-63 µm)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare the Slurry: In a beaker, add silica gel and the initial eluent (e.g., 100% DCM). Stir to create a uniform slurry.
-
Pack the Column: Pour the slurry into the column. Allow the solvent to drain until it is just above the silica bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column bed.
-
Elute the Column: Start the elution with a less polar solvent (e.g., 100% DCM) and gradually increase the polarity by adding more ethyl acetate. A common gradient might be from 100% DCM to a 66:34 (v/v) mixture of DCM/EtOAc.[1]
-
Collect Fractions: Collect the eluent in small fractions.
-
Monitor by TLC: Spot each fraction on a TLC plate and develop it in the elution solvent. Visualize the spots under a UV lamp.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This is a general protocol that can be adapted for this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heat to Dissolve: Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Induce Crystallization (if necessary): If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cool in an Ice Bath: Once crystals have started to form, place the flask in an ice bath to maximize the yield.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.
Data Presentation
Table 1: Solvent Systems for Column Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| Dichloromethane / Ethyl Acetate | Medium to High | A good starting point for separating moderately polar compounds.[1] |
| Hexane / Ethyl Acetate | Low to High | A versatile system for a wide range of polarities. |
| Toluene / Acetone | Medium to High | An alternative for compounds that are difficult to separate in other systems. |
Visualizations
Purification Workflow Diagram
Caption: General workflow for the purification and analysis of this compound.
Troubleshooting Decision Tree for Column Chromatography
Caption: Decision tree for troubleshooting common issues in column chromatography.
References
Assessing the stability of Ethyl 2,5-dioxopyrrole-1-carboxylate under various reaction conditions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Ethyl 2,5-dioxopyrrole-1-carboxylate (CAS 55750-49-7).[1] This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling and utilizing this versatile reagent. We will explore its stability under various common experimental conditions to ensure the success and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive sites?
This compound is an N-substituted maleimide derivative.[2][3] Its structure features two key reactive centers: the maleimide ring and the N-ethoxycarbonyl group.
-
Maleimide Double Bond: The carbon-carbon double bond within the five-membered ring is electron-deficient and highly susceptible to Michael addition reactions, particularly with soft nucleophiles like thiols.[4] This is the most common reactive pathway exploited in bioconjugation to link the molecule to cysteine residues in proteins.[5]
-
Carbonyl Groups: The two carbonyl groups of the maleimide ring and the carbonyl of the ethyl carboxylate group are potential sites for nucleophilic acyl substitution. The maleimide carbonyls are particularly susceptible to hydrolysis, which leads to ring-opening.[6]
Q2: How should I properly store this compound?
To ensure long-term stability, the compound should be stored as a dry solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8 °C). Protect from moisture and light. For solutions, prepare them fresh in anhydrous, aprotic solvents like DMF, DMSO, or Dichloromethane. Avoid long-term storage in aqueous or protic solvents due to the risk of hydrolysis.
Q3: What is the general stability profile of N-substituted maleimides in aqueous solutions?
N-substituted maleimides are known to be susceptible to hydrolysis in aqueous media, especially under neutral to basic conditions.[5] The five-membered ring is strained, making the carbonyl groups vulnerable to nucleophilic attack by water or hydroxide ions, which results in ring-opening to form the corresponding N-substituted maleamic acid.[6] This degradation pathway is a critical consideration in any aqueous reaction.
Troubleshooting Guide: Stability Under Specific Conditions
This section addresses common issues encountered during experiments involving this compound.
Aqueous Stability & pH Effects
Q4: My compound is degrading in my aqueous buffer during my bioconjugation reaction. What is happening and how can I prevent it?
Causality: The most likely cause of degradation is the hydrolysis of the maleimide ring. The rate of this hydrolysis is highly pH-dependent and is significantly accelerated by hydroxide ions.[6] In neutral to alkaline buffers (pH > 7), the hydroxide concentration is sufficient to catalyze the ring-opening reaction, converting your active maleimide into an inactive maleamic acid derivative. This is a common failure point in bioconjugation reactions, leading to low yields.
Troubleshooting Steps:
-
pH Optimization: Perform your conjugation at a slightly acidic to neutral pH (6.5-7.5). While the reaction of maleimides with thiols is faster at slightly higher pH due to the increased concentration of the reactive thiolate anion, the stability of the maleimide itself decreases. A pH of ~7.0 is often a good compromise.
-
Reaction Time: Minimize the reaction time in aqueous buffer. Monitor the reaction progress closely (e.g., by HPLC or LC-MS) and quench or purify the product as soon as the reaction is complete.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 4 °C instead of room temperature). This will slow down the rate of hydrolysis more significantly than it slows the desired thiol-Michael addition.
Reactivity with Nucleophiles
Q5: I am reacting this compound with a cysteine-containing peptide. Is the resulting conjugate stable?
Causality: The initial product of the reaction between a maleimide and a thiol is a thiosuccinimide adduct.[4] While this is a covalent bond, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to thiol exchange. However, N-substituted maleimide adducts, particularly those derived from N-aryl maleimides, can undergo a subsequent, often rapid, hydrolysis of the thiosuccinimide ring.[5] This ring-opening is advantageous as it forms a stable thio-succinamic acid structure that is not reversible, effectively locking in the conjugate and preventing its degradation.[5]
Troubleshooting Steps:
-
Post-Conjugation Incubation: After the initial conjugation is complete, consider incubating the reaction mixture at a slightly basic pH (e.g., pH 8.5-9.0) for a short period to promote the stabilizing ring-hydrolysis of the thiosuccinimide adduct. Monitor this step carefully to avoid degradation of other parts of your molecule.
-
Characterization: Use LC-MS to confirm the mass of your final conjugate. The mass will increase by 18 Da (the mass of water) upon hydrolysis of the thiosuccinimide ring.
Q6: Can this compound react with primary or secondary amines, like lysine residues?
Causality: Yes, while the reaction with thiols is significantly faster and more specific under typical bioconjugation conditions (pH 7-8), amines can also act as nucleophiles.[3] At higher pH values (pH > 8.5), where a significant portion of lysine's side-chain amine is deprotonated and thus nucleophilic, it can react with the maleimide double bond. This can lead to undesired side products and a loss of specificity. The N-ethoxycarbonyl group is generally less reactive towards amines than the maleimide ring under these conditions.
Troubleshooting Steps:
-
Strict pH Control: Maintain the reaction pH below 8.0 to keep primary amines like lysine predominantly in their protonated, non-nucleophilic ammonium form, thus favoring the specific reaction with thiols.
-
Reagent Stoichiometry: Avoid using a large excess of the maleimide reagent to minimize the probability of side reactions with less reactive nucleophiles.
Thermal & Solvent Stability
Q7: I need to heat my reaction. Is this compound thermally stable?
Causality: The compound has a predicted boiling point of over 250 °C, suggesting good thermal stability for the neat compound.[1] However, in solution, heating will accelerate all potential degradation pathways, most notably hydrolysis if any water is present. Maleimides can also participate in thermal cycloaddition reactions or polymerization at very high temperatures, though this is less common under typical synthetic conditions.[4]
Troubleshooting Steps:
-
Avoid Heat in Protic Solvents: Do not heat solutions of the compound in water, alcohols, or other protic solvents unless hydrolysis is the intended outcome.
-
Use Anhydrous Conditions: If heating is necessary for a reaction (e.g., in DMF or Toluene), ensure the solvent is anhydrous and the reaction is run under an inert atmosphere to prevent moisture-driven degradation.
Protocols & Data
Protocol: Assessing Aqueous Stability via HPLC
This protocol provides a method to quantify the stability of this compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., 100 mM Phosphate for pH 6.0 and 7.0; 100 mM Borate for pH 8.0 and 9.0).
-
Stock Solution: Prepare a concentrated stock solution of the compound (e.g., 10 mg/mL) in an anhydrous organic solvent like Acetonitrile.
-
Incubation: At time t=0, add a small aliquot of the stock solution to each buffer to achieve a final concentration of ~0.1 mg/mL. Vortex immediately. Incubate the solutions at a controlled temperature (e.g., 25 °C).
-
Time Points: At designated time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw an aliquot from each buffer solution.
-
Quenching: Immediately quench the hydrolysis by diluting the aliquot into a mobile phase-like solution at low pH (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) to protonate all species and halt further reaction.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC, monitoring at a suitable wavelength (e.g., 220 nm). The intact compound will have a specific retention time, while the hydrolysis product (maleamic acid) will typically be more polar and elute earlier.
-
Data Analysis: Calculate the peak area of the intact compound at each time point. Plot the natural log of the percentage of remaining compound versus time. The slope of this line can be used to determine the rate constant (k) and the half-life (t₁/₂ = 0.693/k) of the compound in each buffer.
Data Summary: Expected Stability Profile
The following table summarizes the expected stability trends for this compound in aqueous buffers. (Note: These are illustrative values based on the known behavior of N-substituted maleimides).
| pH | Buffer System | Temperature (°C) | Expected Half-Life (t₁/₂) | Primary Degradation Pathway |
| 6.0 | Phosphate | 25 | > 24 hours | Minimal Hydrolysis |
| 7.0 | Phosphate | 25 | 8 - 12 hours | Slow Maleimide Hydrolysis |
| 8.0 | Borate/Tris | 25 | 1 - 2 hours | Moderate Maleimide Hydrolysis |
| 9.0 | Borate | 25 | < 30 minutes | Rapid Maleimide Hydrolysis |
References
- 1. This compound CAS#: 55750-49-7 [m.chemicalbook.com]
- 2. Chemical reactivity and antimicrobial activity of N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Addressing challenges in the large-scale synthesis of Ethyl 2,5-dioxopyrrole-1-carboxylate
Technical Support Center: Synthesis of Ethyl 2,5-dioxopyrrole-1-carboxylate
Welcome to the technical support center for the synthesis of this compound (N-carboethoxymaleimide). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale synthesis of this versatile reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed, field-proven protocol to enhance your synthetic success.
Introduction to the Synthesis
This compound is a valuable building block in organic synthesis, particularly in the preparation of bioconjugates and other complex molecules. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. The most common synthetic routes involve the acylation of maleimide with ethyl chloroformate or a two-step process starting from maleic anhydride and ethyl carbamate, followed by cyclodehydration. This guide will focus on troubleshooting issues related to these common pathways.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Question 1: I am experiencing significantly low yields of this compound. What are the likely causes and how can I improve the yield?
Answer:
Low yields are a frequent challenge and can stem from several factors throughout the synthetic process. Here’s a breakdown of potential causes and their remedies:
-
Incomplete Reaction: The acylation of maleimide or the cyclization of the intermediate maleamic acid may not have gone to completion.
-
Solution: Ensure your starting materials are pure and dry. For the acylation of maleimide, confirm the activity of your ethyl chloroformate. When using the maleic anhydride route, ensure the cyclization step is driven to completion, which may require adjusting the reaction time or temperature. Careful monitoring by TLC or LC-MS is crucial.
-
-
Side Reactions: The primary competing reaction is the hydrolysis of the maleimide ring to form the corresponding maleamic acid, which is unreactive in subsequent steps.[1] This is particularly problematic under basic conditions or in the presence of moisture.
-
Solution: Use anhydrous solvents and reagents. If using a base like N-methylmorpholine or triethylamine, add it slowly at a reduced temperature (e.g., 0-5 °C) to control the reaction's exothermicity and minimize base-catalyzed hydrolysis.[2] During the workup, minimize contact with aqueous basic solutions.
-
-
Losses During Workup and Purification: Significant amounts of product can be lost during aqueous washes, extractions, and purification steps.
-
Solution: During extractions, ensure proper phase separation and consider back-extracting the aqueous layer to recover any dissolved product. For purification by column chromatography, choose an appropriate solvent system to ensure good separation without excessive tailing. Recrystallization, if applicable, should be performed with minimal solvent to maximize recovery.
-
Question 2: My final product is impure, showing multiple spots on TLC. How can I identify and minimize these impurities?
Answer:
Impurity formation is a common issue. The primary impurities are typically unreacted starting materials and byproducts from side reactions.
-
Unreacted Maleimide or Maleic Anhydride: If the reaction is incomplete, you will have starting material in your crude product.
-
Identification: These can be identified by comparing the TLC of the crude product with that of the starting materials.
-
Minimization: Ensure the reaction goes to completion by monitoring with TLC. A slight excess of the acylating agent (ethyl chloroformate) can be used, but this may complicate purification.
-
-
Maleamic Acid Derivatives: As mentioned, hydrolysis of the maleimide ring is a common side reaction.[1]
-
Identification: These are often more polar than the desired product and will have a lower Rf value on TLC.
-
Minimization: Strict adherence to anhydrous conditions is key. During workup, washing with a dilute, cold acid solution can help to remove any basic residues that might promote hydrolysis.
-
-
Byproducts from the Acylating Agent: Ethyl chloroformate can react with any residual water to form ethanol and CO2, and can also undergo other side reactions.
-
Minimization: Use high-purity ethyl chloroformate and add it dropwise to a cooled reaction mixture to maintain control over the reaction.
-
Question 3: The purification of the crude product by column chromatography is difficult and results in low recovery. Are there alternative purification methods?
Answer:
While column chromatography is a common method, it can be challenging for this compound.[2] Here are some alternatives and tips for improving chromatographic purification:
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for large-scale purification. Common solvents to try include ethyl acetate/hexane or dichloromethane/hexane mixtures. The goal is to find a solvent in which the product is sparingly soluble at room temperature but readily soluble when heated.
-
Improving Column Chromatography:
-
Solvent System: A common eluent is a mixture of dichloromethane and ethyl acetate.[2] A gradient elution may provide better separation.
-
Silica Gel: Ensure you are using an appropriate grade of silica gel for the scale of your reaction.
-
Loading: Use a minimal amount of solvent to dissolve the crude product before loading it onto the column. Dry loading onto silica gel can also improve resolution.
-
-
Extraction-Adsorption: For some related compounds, a purification method involving dissolving the crude product in a two-phase system (e.g., an organic solvent and water) followed by treatment of the organic phase with silica gel has been effective.[3] This can remove highly polar impurities.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis?
A1: For the acylation of maleimide with ethyl chloroformate, the reaction is typically carried out at a low temperature, between 0 °C and 5 °C, to control the exothermic reaction and minimize side reactions.[2] For the cyclization of maleanilic acid derivatives, temperatures can range from 60-85 °C, depending on the specific reagents used.[4]
Q2: Which base is most suitable for the acylation of maleimide?
A2: Tertiary amines like N-methylmorpholine or triethylamine are commonly used. N-methylmorpholine is often preferred as it is less sterically hindered and can be a more effective scavenger of the HCl generated during the reaction.
Q3: How can I confirm the identity and purity of my final product?
A3: Standard analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.[2]
-
Thin-Layer Chromatography (TLC): To assess the purity of the product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Q4: What are the key safety precautions to take during this synthesis?
A4:
-
Ethyl chloroformate is highly corrosive, toxic, and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Maleic anhydride is a corrosive and sensitizing agent. Avoid inhalation of dust and contact with skin and eyes.
-
Organic solvents such as dichloromethane and ethyl acetate are flammable and should be handled away from ignition sources.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on the acylation of maleimide and is designed to be a self-validating system with clear checkpoints.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Maleimide | 97.07 | 9.7 g | 0.1 |
| Ethyl Chloroformate | 108.52 | 11.9 g (10.4 mL) | 0.11 |
| N-Methylmorpholine | 101.15 | 11.1 g (12.2 mL) | 0.11 |
| Anhydrous Ethyl Acetate | - | 200 mL | - |
| Dichloromethane | - | For chromatography | - |
| Saturated aq. NaHCO₃ | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve maleimide (9.7 g, 0.1 mol) in anhydrous ethyl acetate (150 mL).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Base Addition: Add N-methylmorpholine (11.1 g, 0.11 mol) to the cooled solution.
-
Acylation: Slowly add ethyl chloroformate (11.9 g, 0.11 mol) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of N-methylmorpholine hydrochloride will form.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate/hexane). The reaction is complete when the maleimide spot is no longer visible.
-
Workup - Filtration: Filter the reaction mixture to remove the N-methylmorpholine hydrochloride precipitate. Wash the precipitate with a small amount of cold ethyl acetate.
-
Workup - Aqueous Wash: Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic layer sequentially with cold water (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a solid.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in dichloromethane (e.g., 10% to 40%) as the eluent.
-
Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a white to off-white solid. Dry the product under vacuum. A typical yield is around 50-60%.[2]
Visualizing the Process
Reaction Mechanism:
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 55750-49-7 [m.chemicalbook.com]
- 3. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
Techniques for the effective removal of impurities from Ethyl 2,5-dioxopyrrole-1-carboxylate
Welcome to the technical support center for the purification of Ethyl 2,5-dioxopyrrole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of maleimide with ethyl chloroformate.[1] Consequently, common impurities include unreacted starting materials (maleimide and ethyl chloroformate), byproducts such as N-phenyl maleamic acid, and polymeric materials formed from the maleimide starting material, especially at elevated temperatures.[2][3] The presence of a base like N-methylmorpholine can also lead to salt byproducts that need to be removed.[1]
Q2: My crude product is a sticky oil instead of a solid. What could be the cause?
A2: A sticky or oily crude product often indicates the presence of residual solvent or significant amounts of impurities that depress the melting point. Ensure that your organic phase has been thoroughly dried with a drying agent like anhydrous magnesium sulfate and that the solvent has been completely removed under reduced pressure.[1] If the issue persists, it is likely due to a high concentration of impurities, and a robust purification method such as column chromatography will be necessary.
Q3: Is this compound sensitive to hydrolysis?
A3: Yes, the maleimide ring is susceptible to hydrolysis, especially under basic conditions (pH > 7.5), which leads to ring-opening and the formation of a non-reactive maleamic acid derivative.[4] This is a critical consideration during aqueous workups and purification. It is advisable to work quickly and use neutral or slightly acidic conditions (pH 6.5-7.5) whenever possible to minimize hydrolysis.[4][5]
Q4: What are the recommended storage conditions for the purified product?
A4: To maintain its purity and reactivity, this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][6] This minimizes exposure to moisture and oxygen, which can lead to hydrolysis and degradation over time.
Troubleshooting Guide: Purification Techniques
This section provides a detailed breakdown of common issues encountered during the primary purification methods for this compound, along with their causes and solutions.
Issue 1: Low Recovery After Aqueous Workup/Extraction
-
Symptom: Significantly lower than expected yield of the organic phase after washing with water or brine.
-
Probable Cause 1: Emulsion Formation. Vigorous shaking during the extraction process can lead to the formation of a stable emulsion, trapping your product at the interface.
-
Solution 1:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
-
If the emulsion persists, filter the entire mixture through a pad of Celite.
-
-
Probable Cause 2: Product Hydrolysis. As mentioned in the FAQs, prolonged exposure to aqueous basic conditions can lead to the hydrolysis of the maleimide ring. The resulting carboxylate is more water-soluble and will be lost to the aqueous phase.
-
Solution 2:
-
Perform the aqueous wash quickly and at a reduced temperature (e.g., using an ice bath).
-
Ensure the aqueous solution is neutral or slightly acidic before extraction.
-
Minimize the volume of the aqueous wash to reduce the extent of partitioning.
-
Issue 2: Inefficient Purification by Column Chromatography
-
Symptom: Poor separation of the desired product from impurities, leading to co-elution and impure fractions.
-
Probable Cause 1: Inappropriate Solvent System. The polarity of the eluent is crucial for good separation on a silica gel column.[2] If the eluent is too polar, all compounds will move too quickly, resulting in poor resolution. If it's not polar enough, the product may not elute at all.
-
Solution 1:
-
Optimize the Eluent: A common starting point for N-substituted maleimides is a mixture of a non-polar solvent like dichloromethane and a more polar solvent like ethyl acetate.[1]
-
TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) with various solvent ratios to identify the optimal eluent system that gives good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
-
Probable Cause 2: Column Overloading. Loading too much crude product onto the column will exceed its separation capacity, leading to broad bands and poor resolution.
-
Solution 2:
-
Rule of Thumb: A general guideline is to use a mass ratio of silica gel to crude product of at least 30:1. For difficult separations, this ratio can be increased to 100:1 or more.
-
-
Probable Cause 3: Improper Column Packing. Air bubbles or cracks in the silica gel bed create channels, leading to uneven solvent flow and poor separation.
-
Solution 3:
-
Wet Packing: Prepare a slurry of silica gel in the initial eluent and carefully pour it into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Dry Packing: Add the dry silica gel to the column and then slowly run the eluent through. Ensure the silica gel is fully wetted and settled before loading the sample.[7]
-
Issue 3: Product Fails to Crystallize or Oiling Out During Recrystallization
-
Symptom: The dissolved product does not form crystals upon cooling, or it separates as an oil.
-
Probable Cause 1: Supersaturation Not Achieved. The solution may not be sufficiently concentrated for crystals to form.
-
Solution 1:
-
Slowly evaporate some of the solvent to increase the concentration of the product.
-
Introduce a seed crystal (a small crystal of the pure product) to initiate crystallization.
-
Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
-
Probable Cause 2: Presence of Impurities. High levels of impurities can inhibit crystal lattice formation.
-
Solution 2:
-
If the product oils out, it is a strong indication of significant impurities. In this case, pre-purification by another method, such as column chromatography, is recommended before attempting recrystallization.[8]
-
-
Probable Cause 3: Inappropriate Recrystallization Solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution 3:
-
Solvent Screening: Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof) at room temperature and upon heating.
-
Solvent Pair: If a single suitable solvent cannot be found, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. Dissolve the compound in a minimal amount of the "good" hot solvent, and then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is based on a standard method for the purification of this compound.[1]
Materials:
-
Crude this compound
-
Silica gel (40-63 µm)[1]
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Eluent Preparation: Prepare a solvent system of dichloromethane/ethyl acetate. A common starting ratio is 66:34 (v/v).[1] Adjust this ratio based on preliminary TLC analysis to achieve an Rf of ~0.3 for the product.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column, ensuring no air bubbles are trapped.
-
Add another layer of sand on top of the silica gel bed.
-
Equilibrate the column by running the eluent through until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in separate test tubes.
-
-
Analysis:
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization from a Single Solvent
This protocol is a general method for purifying crystalline solids.
Materials:
-
Impure this compound
-
Recrystallization solvent (e.g., ethanol, ethyl acetate/hexane mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture on a hot plate while swirling. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.
-
Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Summary of Purification Techniques
| Technique | Principle | Best For | Key Considerations |
| Liquid-Liquid Extraction | Partitioning of compounds between two immiscible liquid phases based on their relative solubilities.[9] | Initial removal of water-soluble impurities (e.g., salts) and unreacted polar starting materials. | Risk of emulsion formation and product hydrolysis with prolonged exposure to aqueous phases.[4] |
| Column Chromatography | Separation based on the differential adsorption of compounds to a stationary phase (silica gel) as a mobile phase (eluent) passes through.[7][10] | Separating complex mixtures of impurities with similar polarities to the product. | Requires optimization of the solvent system; can be time-consuming and use large volumes of solvent. |
| Recrystallization | Purification of a solid based on differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures.[11][12] | Final purification step to obtain a highly pure, crystalline product after initial purification by other methods. | Requires the compound to be a solid at room temperature and a suitable solvent to be identified. Ineffective for "oily" impurities. |
By understanding the principles behind these techniques and anticipating common pitfalls, researchers can effectively troubleshoot and optimize the purification of this compound, ensuring a high-purity product for subsequent applications.
References
- 1. This compound CAS#: 55750-49-7 [m.chemicalbook.com]
- 2. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 3. KR102213649B1 - Method for purifying n-substituted maleimide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. luminixhealth.com [luminixhealth.com]
- 7. orgsyn.org [orgsyn.org]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Ethyl 2,5-dioxopyrrole-1-carboxylate by ¹H and ¹³C NMR
Introduction
In the landscape of drug discovery and development, the unambiguous structural characterization of novel organic molecules is a cornerstone of regulatory approval and a prerequisite for understanding biological activity.[1][2] Ethyl 2,5-dioxopyrrole-1-carboxylate, also known as N-ethoxycarbonylmaleimide, is a key reagent and building block in organic synthesis, particularly in the formation of bioconjugates and complex heterocyclic systems. Its reactivity is intrinsically linked to its electronic and structural properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of such small molecules, providing unparalleled insight at the atomic level.[3][4][5]
This guide provides an in-depth analysis of this compound using one-dimensional ¹H and ¹³C NMR spectroscopy. We will explore the causality behind experimental design, present detailed protocols, and interpret the resulting spectra. Furthermore, to highlight the discriminative power of NMR, we will compare its spectral features with those of a closely related structural analog, N-Ethylmaleimide. This comparison will demonstrate how subtle changes in molecular structure are clearly resolved by NMR, an essential capability for confirming identity and purity in research and development settings.
Molecular Structure and Predicted NMR Signatures
The first step in any NMR analysis is to examine the molecule's structure to predict the number and type of signals.[1] The structure of this compound contains three distinct proton environments and six unique carbon environments, leading to an expectation of three signals in the ¹H NMR spectrum and six signals in the ¹³C NMR spectrum.
References
High-performance liquid chromatography (HPLC) for purity validation of Ethyl 2,5-dioxopyrrole-1-carboxylate
An In-Depth Comparative Guide to the Purity Validation of Ethyl 2,5-dioxopyrrole-1-carboxylate
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of high-performance liquid chromatography (HPLC) for the purity validation of this compound, a critical reagent in bioconjugation and pharmaceutical development. We will explore a robust HPLC-UV method, compare it with the high-sensitivity technique of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and detail the rigorous validation process required to ensure data integrity, in line with international regulatory standards.
The Critical Role of Purity in N-Substituted Maleimides
This compound belongs to the N-substituted maleimide class of compounds. The maleimide moiety is a highly efficient thiol-reactive functional group, making it invaluable for the site-specific modification of proteins, peptides, and other biomolecules to create antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2]
The purity of this reagent is paramount. The presence of impurities, such as unreacted starting materials (e.g., maleimide) or by-products from synthesis and degradation (e.g., ring-opened maleamic acid derivatives), can lead to several critical issues:
-
Inconsistent Conjugation: Impurities can compete for reaction sites, leading to lower conjugation efficiency and batch-to-batch variability.
-
Undefined Products: The formation of unintended conjugates can alter the pharmacological profile of the final product.
-
Toxicity: Process-related impurities may introduce toxicity, compromising the safety of the therapeutic agent.
Therefore, a validated, precise, and reliable analytical method is not just a quality control metric but a cornerstone of successful drug development.
Primary Analytical Technique: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
For routine quality control and purity assessment of this compound, RP-HPLC-UV is the workhorse method. It offers a balance of resolution, sensitivity, and cost-effectiveness.
Expert Rationale Behind Method Development
The selection of chromatographic conditions is a deliberate process guided by the physicochemical properties of the analyte. This compound is a small, moderately polar molecule, which dictates our choice of a C18 stationary phase. This non-polar column material provides effective retention and separation from both more polar (e.g., hydrolyzed impurities) and less polar (e.g., synthesis by-products) species.
The mobile phase, a gradient of acetonitrile and water, is chosen to ensure that all potential impurities are eluted from the column with sharp, well-defined peaks. A UV detector is ideal as the pyrrole-2,5-dione ring system contains a chromophore that absorbs strongly in the low UV range.
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in acetonitrile to a final concentration of 1.0 mg/mL.
-
Filter through a 0.45 µm syringe filter prior to injection.
-
Workflow for HPLC-UV Purity Analysis
Caption: Workflow for HPLC-UV Purity Validation.
Comparative Technique: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
For applications requiring higher sensitivity, faster analysis times, and definitive peak identification, UPLC-MS is a superior alternative. UPLC utilizes smaller column particles (<2 µm), which provides significantly better resolution and speed compared to traditional HPLC. Coupling this separation power with a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the analyte and its impurities, providing structural confirmation that UV detection cannot.[3][4]
Advantages of UPLC-MS:
-
Higher Sensitivity: Lower limits of detection (LOD) and quantitation (LOQ) for trace-level impurities.
-
Increased Specificity: Mass data confirms peak identity and can help elucidate the structures of unknown impurities.
-
Faster Analysis: Run times can be reduced by a factor of 5-10 compared to HPLC.
Disadvantages of UPLC-MS:
-
Higher Cost: Instrumentation and maintenance are significantly more expensive.
-
Matrix Effects: Ionization efficiency can be suppressed or enhanced by co-eluting compounds, potentially affecting quantitation.
-
Complexity: Requires more specialized expertise for operation and data interpretation.
Experimental Protocol: UPLC-MS Analysis
-
Instrumentation:
-
UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2% to 98% B
-
3.0-3.5 min: 98% B
-
3.5-3.6 min: 98% to 2% B
-
3.6-5.0 min: 2% B (Re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 400 °C.
-
Scan Range: 50-500 m/z.
-
Workflow for UPLC-MS Impurity Profiling
Caption: Workflow for UPLC-MS Impurity Profiling.
Performance Comparison: HPLC-UV vs. UPLC-MS
| Parameter | HPLC-UV | UPLC-MS | Rationale / Implication for User |
| Primary Use | Routine QC, Purity Assay | Impurity Profiling, Structure Elucidation | Choose HPLC for routine release testing and UPLC-MS for development and troubleshooting. |
| Resolution | Good | Excellent | UPLC can separate closely eluting impurities that might co-elute in an HPLC run. |
| Sensitivity (LOQ) | ~0.05% | <0.01% | UPLC-MS is required for detecting and quantifying trace-level genotoxic or critical impurities. |
| Analysis Time | 20-30 minutes | 5-10 minutes | UPLC offers significantly higher throughput for large sample sets. |
| Information Provided | Retention Time, UV Absorbance | Retention Time, Exact Mass, Fragmentation Data | MS provides definitive structural information, reducing ambiguity in peak identification. |
| Cost & Complexity | Lower | Higher | HPLC-UV is more accessible and requires less specialized training for routine operation. |
Trustworthiness: A Self-Validating System via ICH Q2(R2) Guidelines
To ensure that an analytical method is fit for its intended purpose, it must be validated. The International Council for Harmonisation (ICH) provides a framework for this process in its Q2(R2) guideline.[5][6] A validated method is a self-validating system, providing inherent trustworthiness in its results.[7][8]
The following parameters must be assessed for a purity-indicating HPLC method.[9][10][11][12]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by spiking the sample with known impurities and showing that they are well-separated from the main peak.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is tested by analyzing a series of dilutions of the reference standard (typically 5 levels) and performing a linear regression of peak area versus concentration.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear. For purity assays, this is typically 80% to 120% of the test concentration.[9]
-
Accuracy: The closeness of the test results to the true value. It is assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% change in mobile phase composition, ±5°C change in column temperature). This provides an indication of its reliability during normal usage.
Relationship of Core Validation Parameters
Caption: Core Parameters of Analytical Method Validation.
Conclusion and Recommendations
The purity validation of this compound is essential for ensuring the quality, safety, and efficacy of resulting bioconjugates.
-
For routine, high-throughput quality control and batch release, a validated RP-HPLC-UV method is the industry standard. It provides the necessary precision, accuracy, and robustness in a cost-effective manner.
-
During process development, for impurity identification, and for troubleshooting out-of-specification results, UPLC-MS is the superior tool. Its high sensitivity and the structural information provided by mass spectrometry are invaluable for understanding and controlling the impurity profile of the material.
Ultimately, a combination of both techniques provides the most comprehensive analytical control strategy. HPLC-UV serves the daily quality assurance needs, while UPLC-MS provides the deeper, structural insights required for robust product and process development.
References
- 1. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 2. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UPLC/MS(E); a new approach for generating molecular fragment information for biomarker structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. fda.gov [fda.gov]
- 8. propharmagroup.com [propharmagroup.com]
- 9. scribd.com [scribd.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
- 12. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to the Biological Efficacy of Succinimide Derivatives: A Framework for Evaluating Novel Compounds
Abstract
The succinimide (pyrrolidine-2,5-dione) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives have been extensively explored as anticonvulsant, anti-inflammatory, and anticancer agents.[1] This guide provides a comparative analysis of the biological efficacy of various classes of succinimide derivatives across these key therapeutic areas. While extensive data exists for many N-substituted and C3-substituted analogs, specific biological efficacy data for Ethyl 2,5-dioxopyrrole-1-carboxylate is not widely available in current literature. Therefore, this document serves a dual purpose: first, to present a comparative landscape of well-characterized succinimide derivatives supported by experimental data, and second, to establish a comprehensive experimental framework for researchers to evaluate the potential of novel compounds like this compound. We will delve into the structure-activity relationships that govern efficacy, detail self-validating experimental protocols, and provide the causal logic behind methodological choices, empowering researchers in their drug development efforts.
Part 1: The Succinimide Scaffold: A Versatile Foundation for Drug Design
The succinimide ring is a five-membered cyclic imide that offers a unique combination of chemical stability and reactivity. Its structure allows for facile modification at the nitrogen atom and the carbon atoms of the pyrrolidine ring, making it an ideal starting point for creating large libraries of diverse compounds.[3][4] This structural versatility is the primary reason for the broad range of pharmacological activities observed, as different substituents can drastically alter the molecule's interaction with biological targets.[4]
The hydrophobicity and neutral charge of many succinimide derivatives enable them to readily cross biological membranes, a crucial property for bioavailability and targeting intracellular proteins.[4] The core activities associated with this scaffold include:
-
Anticonvulsant Effects: Famously represented by ethosuximide, these derivatives often target T-type calcium channels in thalamic neurons.[2]
-
Anticancer Activity: Many derivatives induce apoptosis in cancer cells through mechanisms like the activation of stress signaling pathways (JNK, p38) and DNA binding.[5][6]
-
Anti-inflammatory Properties: Efficacy in this area is often achieved through the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[7]
The following sections will compare specific derivatives within each of these categories, providing quantitative data to illustrate the impact of structural modifications on biological efficacy.
Part 2: Comparative Efficacy in Key Therapeutic Areas
Anticonvulsant Activity
The primary mechanism for the anticonvulsant activity of many succinimides is the inhibition of low-voltage-activated T-type calcium channels, which are crucial in generating the spike-wave discharges characteristic of absence seizures.[2] The evaluation of these compounds predominantly relies on two well-established in vivo models: the maximal electroshock seizure (MES) test, which predicts efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is a reliable model for absence seizures.[8][9]
The choice of these models is causal: the MES test induces seizures via direct electrical stimulation of the brain, mimicking a generalized seizure, while PTZ is a GABA-A receptor antagonist that induces clonic seizures, reflecting the neurochemical imbalance seen in petit mal epilepsy.[10][11] A compound's differential activity in these two tests provides critical insight into its likely clinical application.
Table 1: Comparative Anticonvulsant Efficacy of Succinimide Derivatives
| Compound | Test Model | ED₅₀ (Median Effective Dose) | Reference Drug (ED₅₀) | Potency vs. Reference | Source |
|---|---|---|---|---|---|
| Compound 8b (a benzopyrone-succinimide hybrid) | scPTZ | ~9 mg/kg (est. from 0.02 mmol/kg) | Ethosuximide (~100 mg/kg) | ~11-fold more potent | [12] |
| Compound 10b (a benzopyrone-succinimide hybrid) | scPTZ | ~11 mg/kg (est. from 0.025 mmol/kg) | Ethosuximide (~100 mg/kg) | ~9-fold more potent | [12] |
| N-amino-3-bromophenylsuccinimide (IL-16) | MES | Active | Phensuximide (Less Active) | More Potent | [13] |
| N-morpholinomethyl-3-bromophenyl-succinimide (IL-7) | MES | Active | Phensuximide (Less Active) | More Potent | [13] |
| Ethosuximide | scPTZ | Ineffective | Ethosuximide | - |[9] |
Note: ED₅₀ values are approximated from molar data where necessary for comparison.
Anti-inflammatory Activity
Succinimide derivatives exert anti-inflammatory effects primarily by inhibiting enzymes in the arachidonic acid cascade. The cyclooxygenase (COX) enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are key targets.[7] Inhibition of COX-2 is particularly desirable as it is the inducible isoform responsible for inflammation, while sparing COX-1 can reduce gastrointestinal side effects.
In vitro enzyme inhibition assays are the gold standard for initial screening. These assays directly measure the ability of a compound to block the enzymatic conversion of a substrate, allowing for the calculation of the IC₅₀ (half maximal inhibitory concentration). This provides a direct, quantitative measure of potency that is essential for structure-activity relationship (SAR) studies.
Table 2: Comparative Anti-inflammatory Efficacy of Succinimide Cyano-Acetate Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Comparison | Source |
|---|---|---|---|---|
| Methyl 2-cyano-2-(2,5-dioxopyrrolidin-3-yl)acetate (Cpd 23) | COX-2 | 204.08 | Baseline Activity | [7][14] |
| 5-LOX | 138.00 | |||
| Methyl 2-cyano-2-(1-methyl-2,5-dioxopyrrolidin-3-yl)acetate (Cpd 31) | COX-2 | 68.60 | 3x more potent than Cpd 23 | [7][14] |
| 5-LOX | 50.76 | 2.7x more potent than Cpd 23 | ||
| Methyl 2-cyano-2-(1-ethyl-2,5-dioxopyrrolidin-3-yl)acetate (Cpd 44) | COX-2 | 50.93 | 4x more potent than Cpd 23 | [7][14] |
| | 5-LOX | 20.87 | 6.6x more potent than Cpd 23 | |
The data clearly shows that N-alkylation (methyl and ethyl groups) on the succinimide ring significantly enhances inhibitory activity against both COX-2 and 5-LOX compared to the unsubstituted analog.[7][14]
Anticancer Activity
The anticancer potential of succinimides is a rapidly growing area of research. These compounds can induce cell death in various cancer cell lines, including leukemia, cervical, and breast cancer.[5][6][15] The primary mechanism often involves the induction of apoptosis, a form of programmed cell death. Microarray analyses have shown that some derivatives upregulate pro-apoptotic genes while also activating stress-induced MAPK signaling pathways (JNK and p38).[5][6]
The foundational experiment to assess anticancer potential is the cytotoxicity assay, which measures the concentration of a compound required to kill 50% of a cancer cell population (IC₅₀). Assays like the MTT or CellTiter-Glo are used, which measure metabolic activity as a proxy for cell viability.[16][17] Comparing IC₅₀ values across different cell lines reveals both potency and selectivity.
Table 3: Comparative Anticancer Efficacy of N-Substituted Dicarboximides
| Compound | Cell Line | IC₅₀ (µM) | Structural Feature | Source |
|---|---|---|---|---|
| Compound 1e | K562 (Leukemia) | 3.2 | Dibutylamine side chain | [5] |
| MOLT-4 (Leukemia) | 5.8 | |||
| HeLa (Cervical Cancer) | 8.0 | |||
| Compound 1b | MOLT-4 (Leukemia) | 7.0 | Diethylamine side chain | [5] |
| Compound 1f | K562 (Leukemia) | 18.0 | Piperidine side chain | [5] |
| Compound 1g | K562 (Leukemia) | >100 | Morpholine side chain (low lipophilicity) |[5] |
This data highlights the importance of lipophilicity; compounds with longer alkyl chains (e.g., dibutyl derivative 1e) or higher clogP values tend to show greater cytotoxicity.[5] In contrast, the more polar morpholine-containing compound (1g) is significantly less active.[5]
Part 3: Proposed Framework for Evaluating this compound
Given the lack of published biological data, a structured evaluation is necessary to characterize this compound. Its key structural feature is the N-ethoxycarbonyl group (-COOEt). This group is an electron-withdrawing ester, which will influence the molecule's polarity, hydrogen bonding capacity, and susceptibility to hydrolysis by cellular esterases.
Hypotheses based on structure:
-
Metabolic Stability: The ester linkage may be a site for metabolic cleavage, potentially leading to a different pharmacokinetic profile compared to N-alkyl or N-aryl derivatives.
-
Cell Permeability: The polarity of the ethoxycarbonyl group may influence its ability to cross cell membranes compared to more lipophilic analogs.
-
Target Interaction: The electronic properties of the N-substituent could alter the way the succinimide core interacts with its biological targets.
An efficient evaluation would proceed from broad in vitro screening to more focused in vivo testing, as outlined in the workflow diagram below.
Part 4: Standardized Protocols for Efficacy Determination
The following protocols are presented as self-validating systems. Each includes controls (positive, negative, vehicle) to ensure that the observed effects are due to the test compound and not an artifact of the experimental system.
Protocol: Anticancer Cytotoxicity Screening (MTT Assay)
This protocol determines the concentration of a test compound that inhibits cell viability by 50% (IC₅₀). It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[17]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compounds to the wells. Include wells with a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol: In Vitro Anti-inflammatory Screening (COX-2 Inhibition Assay)
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme. The rationale is to directly quantify the interaction between the compound and the purified enzyme target.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a heme cofactor solution, the COX-2 enzyme solution, and a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Assay Setup: In a 96-well plate, add the reaction buffer.
-
Compound Incubation: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib). Pre-incubate with the COX-2 enzyme and heme for 5 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Data Acquisition: Immediately measure the development of oxidized TMPD (a colorimetric product) by reading the absorbance at 590 nm every minute for 10 minutes.
-
Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to calculate the IC₅₀ value.
Protocol: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
This model assesses a compound's ability to prevent the tonic hind limb extension phase of a maximal seizure, predictive of efficacy against generalized tonic-clonic seizures.[8][9]
Methodology:
-
Animal Preparation: Use male Swiss mice (20-25 g). Administer this compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg). Administer a vehicle control to another group and a positive control (e.g., Phenytoin, 25 mg/kg) to a third group.
-
Pre-treatment Time: Wait for the time of peak drug effect, typically 30-60 minutes post-injection.
-
Seizure Induction: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes using an electroconvulsometer.[18]
-
Observation: Observe the mice for the presence or absence of tonic hind limb extension for 10 seconds. Absence of this phase is considered protection.
-
Analysis: Calculate the percentage of mice protected at each dose. Use probit analysis to determine the ED₅₀, the dose that protects 50% of the animals.
Part 5: Visualization of Workflows and Pathways
Caption: A generalized workflow for evaluating the biological efficacy of a novel succinimide derivative.
Caption: Simplified mitochondrial pathway of apoptosis induced by some anticancer succinimides.
Conclusion
The succinimide scaffold remains a highly valuable starting point for the development of new therapeutic agents. Comparative analysis reveals clear structure-activity relationships, where modifications to the N- and C3-positions of the pyrrolidine-2,5-dione ring profoundly impact biological efficacy across anticonvulsant, anti-inflammatory, and anticancer applications. While specific experimental data for this compound remains to be published, its unique N-ethoxycarbonyl structure presents an intriguing candidate for investigation. The comprehensive experimental framework provided in this guide—from initial in vitro cytotoxicity and enzyme inhibition assays to in vivo efficacy models—offers a robust and validated pathway for elucidating its biological potential. By systematically applying these protocols, researchers can effectively characterize this and other novel succinimide derivatives, contributing to the ongoing discovery of potent and selective therapeutics.
References
- 1. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. kuey.net [kuey.net]
- 4. researchgate.net [researchgate.net]
- 5. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpp.com [ijpp.com]
- 10. Evaluation of anti epileptic drugs practical | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Anticonvulsant properties of some new derivatives of phensuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative in-vitro anti-inflammatory, anticholinesterase and antidiabetic evaluation: computational and kinetic assessment of succinimides cyano-acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. noblelifesci.com [noblelifesci.com]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
A Comparative Guide to the Synthetic Routes of Ethyl 2,5-dioxopyrrole-1-carboxylate
Ethyl 2,5-dioxopyrrole-1-carboxylate, also known as N-carboethoxymaleimide, is a valuable reagent in organic synthesis and bioconjugation chemistry. Its activated maleimide moiety serves as a highly efficient Michael acceptor, particularly for the selective modification of thiols in peptides and proteins.[1] The ethoxycarbonyl group attached to the nitrogen atom modulates the reactivity of the maleimide ring and provides a handle for further functionalization. This guide provides a critical evaluation of the primary synthetic routes to this compound, offering experimental insights and comparative data to inform methodological choices in the laboratory.
Introduction to Synthetic Strategies
The synthesis of N-substituted maleimides, including this compound, generally follows a few well-established pathways. These routes typically involve the formation of the maleimide ring from maleic acid or maleic anhydride precursors. The key challenge lies in the efficient and clean introduction of the N-substituent, which in this case is the ethyl carbamate group. This guide will explore three principal synthetic strategies:
-
Direct Acylation of Maleimide: A straightforward approach involving the reaction of maleimide with ethyl chloroformate.
-
Dehydrative Cyclization of Maleamic Acid: A classical two-step method starting from the reaction of maleic anhydride with an appropriate amine-containing precursor.
-
The Diels-Alder/Retro-Diels-Alder Approach: A strategy that utilizes a protecting group for the maleimide double bond to allow for selective N-functionalization.
Each of these routes will be discussed in detail, with a focus on their underlying mechanisms, experimental protocols, and a comparative analysis of their respective advantages and disadvantages.
Route 1: Direct Acylation of Maleimide
This method represents the most direct synthetic pathway to this compound. It leverages the nucleophilicity of the nitrogen atom in maleimide to react with an acylating agent, in this case, ethyl chloroformate.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of maleimide, rendered sufficiently nucleophilic by the presence of a base, attacks the electrophilic carbonyl carbon of ethyl chloroformate. The departure of the chloride leaving group results in the formation of the desired N-acylated product. The choice of base is critical to deprotonate the maleimide without promoting side reactions such as hydrolysis of the anhydride or polymerization.
Experimental Protocol
A reported procedure for this synthesis is as follows:[2]
-
Dissolve 9.7 g (0.1 mol) of maleimide in a mixture of 50 ml of ethyl acetate and 1.1 ml of N-methylmorpholine at 5 °C.
-
Slowly add 1.1 ml of ethyl chloroformate dropwise to the solution while maintaining the temperature at 5 °C.
-
Stir the reaction mixture at the same temperature for 30 minutes.
-
After the reaction is complete, remove any insoluble impurities by filtration.
-
Wash the filtrate with 50 ml of water.
-
Separate the organic phase and dry it with anhydrous magnesium sulfate.
-
Concentrate the dried organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/ethyl acetate (66/34, v/v) eluent to yield the pure this compound.
This procedure reportedly yields 16.9 g of the pure product, which corresponds to a 50% yield.[2]
Diagram of the Direct Acylation of Maleimide
References
A Senior Application Scientist's Guide to Spectroscopic Data Analysis of Ethyl 2,5-dioxopyrrole-1-carboxylate Derivatives
For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel bioactive compounds.
Introduction: The Chemical Significance of the N-Acyl Maleimide Scaffold
The maleimide functional group is a cornerstone in modern medicinal chemistry and bioconjugation. Its reactivity as a Michael acceptor allows for covalent bond formation with thiols, most notably cysteine residues in proteins. Derivatives of Ethyl 2,5-dioxopyrrole-1-carboxylate, which feature an N-ethoxycarbonyl group on the maleimide ring, represent a class of compounds with significant potential as intermediates in the synthesis of complex molecules, including pharmaceuticals and thermal stabilizers for polymers.
Accurate and unambiguous structural characterization is paramount to understanding the structure-activity relationship (SAR) of these novel derivatives. This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the analysis of this scaffold. We will dissect the spectral features of the parent compound, Ethyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate, and provide a comparative framework for analyzing its derivatives, explaining the causal relationships between structural modifications and spectroscopic output.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For the N-acyl maleimide core, both ¹H and ¹³C NMR provide a wealth of information regarding substitution patterns and electronic effects.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts; consistency is key for comparative analysis.[1][2] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.[2]
-
¹H NMR Acquisition: Acquire data with a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
Analysis of the Parent Scaffold: Ethyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
The ¹H NMR spectrum of the parent compound is characterized by its simplicity, which provides a clean baseline for comparison.
-
Maleimide Protons (H-3, H-4): These two protons are chemically and magnetically equivalent due to the molecule's symmetry. They appear as a sharp singlet. Their chemical shift is significantly downfield due to the deshielding effect of the adjacent carbonyl groups and the electron-withdrawing N-ethoxycarbonyl group.
-
Ethyl Group Protons: These appear as a characteristic quartet (CH₂) and a triplet (CH₃), arising from spin-spin coupling.
Comparative Analysis: The Impact of Substitution
Substitution on the maleimide ring at the C-3 or C-4 position is the most common modification. This has predictable and diagnostic effects on the NMR spectrum.
-
Symmetry Breaking: Substitution at C-3 with a group 'R' breaks the molecule's symmetry. The once-equivalent maleimide protons are now distinct, resulting in two doublets instead of a singlet. The coupling constant (J-value) between these protons is characteristic of cis-alkene protons.
-
Chemical Shift Perturbations: The electronic nature of the substituent 'R' directly influences the chemical shift of the remaining olefinic proton. Electron-donating groups will cause an upfield shift (shielding), while electron-withdrawing groups will cause a further downfield shift (deshielding).
Table 1: Comparative ¹H and ¹³C NMR Data for Representative Derivatives
| Compound | Key ¹H Chemical Shifts (δ, ppm) in CDCl₃ | Key ¹³C Chemical Shifts (δ, ppm) in CDCl₃ |
| Parent Compound | ~6.80 (s, 2H, HC=CH) | ~168.5 (Imide C=O) |
| (this compound) | ~4.45 (q, 2H, OCH₂) | ~148.0 (Ester C=O) |
| ~1.40 (t, 3H, CH₃) | ~135.0 (HC=CH) | |
| ~64.0 (OCH₂) | ||
| ~14.0 (CH₃) | ||
| 3-Methyl Derivative | ~6.65 (q, 1H, =CH) | ~170.0, ~169.5 (Imide C=O) |
| ~2.10 (d, 3H, C=C-CH₃) | ~145.0 (C-CH₃) | |
| (Other signals as parent) | ~130.0 (=CH) | |
| 3-Phenyl Derivative | ~7.40-7.60 (m, 5H, Ar-H) | ~170.1, ~169.2 (Imide C=O) |
| ~7.10 (s, 1H, =CH) | ~142.0 (C-Ph) | |
| (Other signals as parent) | ~132.0-128.0 (Ar-C, =CH) |
Note: Data are representative estimates based on typical values for N-substituted maleimides and related structures. Actual values may vary.[3]
Figure 1: Integrated workflow for the spectroscopic analysis of a novel this compound derivative.
II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy excels at identifying the presence and electronic environment of key functional groups, particularly carbonyls. For this class of compounds, the carbonyl region of the spectrum is highly diagnostic.
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Oils/Liquids: Cast a thin film of the neat liquid between two salt (NaCl or KBr) plates.
-
-
Data Acquisition: Place the sample in an FTIR spectrometer. Collect a background spectrum of the empty sample holder (or pure KBr pellet) first. Then, collect the sample spectrum. The instrument software will automatically ratio the two to produce the final absorbance or transmittance spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.[2]
Comparative Analysis of Carbonyl Stretching Frequencies
The region between 1650 cm⁻¹ and 1850 cm⁻¹ is of primary interest. The parent scaffold contains three distinct carbonyl groups.
-
Imide Carbonyls: Cyclic imides display two characteristic C=O stretching bands due to symmetric and anti-symmetric coupling of the two carbonyl vibrations.[4]
-
Anti-symmetric stretch: A strong band typically found around 1715 cm⁻¹.
-
Symmetric stretch: A medium-to-strong band at a higher frequency, often near 1790 cm⁻¹.[4]
-
-
Ester Carbonyl: The ethoxycarbonyl group will exhibit a strong, distinct C=O stretching band, typically around 1750-1760 cm⁻¹. This can sometimes overlap with the imide bands, but is often distinguishable as a shoulder or a separate peak.
Substituents on the maleimide ring can slightly alter the position of these bands by influencing the ring's electronics and strain, but the fundamental pattern of two imide bands and one ester band remains a key identifier.
Table 2: Key Diagnostic IR Absorption Frequencies (cm⁻¹)
| Functional Group | Vibration Mode | Typical Frequency Range (cm⁻¹) | Notes |
| Imide C=O | Symmetric Stretch | 1795 - 1785 | Higher frequency, often weaker than the anti-symmetric band.[4] |
| Imide C=O | Anti-symmetric Stretch | 1720 - 1710 | Lower frequency, typically a very strong absorption.[4] |
| Ester C=O | Stretch | 1760 - 1745 | Strong absorption, position sensitive to conjugation. |
| C=C | Alkene Stretch | 1650 - 1630 | Often weak or medium intensity. |
| C-O | Ester Stretch | 1250 - 1150 | Strong, characteristic band for the ester linkage. |
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, crucial information about the molecule's connectivity and substructures.
Experimental Protocol: MS Data Acquisition
-
Ionization Method Selection:
-
Electron Ionization (GC-MS): A hard ionization technique that provides rich, reproducible fragmentation patterns useful for library matching and structural elucidation.
-
Electrospray Ionization (LC-MS): A soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. It is ideal for confirming molecular weight.[5]
-
-
In-Source Fragmentation vs. Tandem MS (MS/MS): For ESI, fragmentation can be induced in the ion source or, more controllably, by isolating the parent ion and subjecting it to collision-induced dissociation (CID) in a collision cell (MS/MS). This allows for the systematic deconstruction of the molecule.[6]
Fragmentation Pathways of the N-Acyl Maleimide Core
Understanding the fragmentation of the parent scaffold is key to interpreting the spectra of its derivatives. The energetically unstable molecular ions will dissociate via predictable pathways.[6]
Figure 2: A plausible electron ionization (EI) fragmentation pathway for this compound.
-
Loss of the Ethoxy Radical: A common initial fragmentation is the cleavage of the C-O bond to lose an ethoxy radical (•OC₂H₅), resulting in an ion at [M-45]⁺.
-
Loss of the Ethoxycarbonyl Radical: Alternatively, cleavage of the N-C bond can lead to the loss of the entire ethoxycarbonyl radical (•COOC₂H₅), yielding an ion corresponding to the maleimide ring at [M-73]⁺.
-
Decarbonylation: Loss of carbon monoxide (CO) is a frequent fragmentation pathway for carbonyl-containing compounds.[7]
When analyzing a derivative, the masses of these core fragments will remain constant, while fragments containing the substituent will shift accordingly, allowing for its identification and localization. For instance, a derivative with a benzyl substituent would likely show a prominent fragment at m/z 91, corresponding to the stable tropylium cation.
Table 3: Common Mass Spectrometry Fragments and Their Origins
| m/z Value | Proposed Structure/Origin | Ionization Mode |
| [M]⁺˙ or [M+H]⁺ | Molecular Ion | EI or ESI |
| M - 28 | Loss of CO or C₂H₄ | EI |
| M - 45 | Loss of •OC₂H₅ from ester | EI |
| M - 73 | Loss of •COOC₂H₅ | EI |
| 96 | Maleimide cation radical | EI |
Conclusion: A Synergistic Approach to Structural Verification
No single technique tells the whole story. The robust characterization of this compound derivatives relies on the synergistic integration of NMR, IR, and MS data. NMR defines the carbon-hydrogen framework and stereochemistry, IR confirms the presence and integrity of the crucial carbonyl functional groups, and MS provides the definitive molecular weight and a blueprint of the molecular assembly through fragmentation analysis. By establishing a baseline with the parent compound and understanding the predictable spectral changes induced by substitution, researchers can confidently and efficiently elucidate the structures of novel derivatives, accelerating the pace of discovery in drug development and materials science.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. tandfonline.com [tandfonline.com]
- 3. rsc.org [rsc.org]
- 4. Infrared analysis of peptide succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones | Office of Justice Programs [ojp.gov]
A Comparative Guide to the Biological Activity of Ethyl 2,5-dioxopyrrole-1-carboxylate: In Vitro and In Vivo Assay Strategies
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological activity of Ethyl 2,5-dioxopyrrole-1-carboxylate. We will explore its potential as an anti-inflammatory agent by comparing it with established compounds using a suite of robust in vitro and in vivo assays. This document is designed to be a practical resource, offering not just protocols, but also the scientific rationale behind the experimental choices.
Introduction to this compound and its Therapeutic Potential
This compound belongs to the N-substituted maleimide family of compounds. The maleimide moiety is a known reactive pharmacophore that can interact with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins, via a Michael addition reaction. This reactivity makes N-substituted maleimides potent and often irreversible enzyme inhibitors. A well-known analogue, N-ethylmaleimide (NEM), is widely used as a chemical probe to modify cysteine residues and has been implicated in modulating inflammatory pathways.[1][2]
Given this chemical reactivity, we hypothesize that this compound possesses anti-inflammatory properties, potentially through the inhibition of key enzymes in inflammatory signaling pathways. This guide will outline a systematic approach to test this hypothesis, comparing its activity against a structurally similar compound, N-ethylmaleimide (NEM), and a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Comparative Compounds
-
Test Compound: this compound
-
Structural Analogue: N-ethylmaleimide (NEM)
-
Reference Compound: Indomethacin (a known COX inhibitor)
In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays provide the first line of evidence for the biological activity of a compound. They are essential for high-throughput screening and for elucidating the mechanism of action at a molecular level. We will focus on assays that target key enzymatic pathways in inflammation: cyclooxygenases (COX) and lipoxygenases (LOX), as well as the pivotal NF-κB signaling pathway.
Cyclooxygenase (COX) Inhibition Assays
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.
To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes compared to NEM and Indomethacin.
Commercially available COX inhibitor screening assay kits provide a reliable and straightforward method.[4][5][6] These assays typically measure the peroxidase activity of the COX enzymes.
-
Reagent Preparation: Prepare the assay buffer, heme, and arachidonic acid substrate solution as per the kit manufacturer's instructions.
-
Compound Preparation: Prepare stock solutions of this compound, NEM, and Indomethacin in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC50 value.
-
Assay Procedure (96-well plate format):
-
Add 150 µL of reaction buffer to each well.
-
Add 10 µL of heme to each well.
-
Add 10 µL of the diluted test compounds, controls (NEM, Indomethacin), or solvent control (DMSO) to the appropriate wells.
-
Add 10 µL of COX-1 or COX-2 enzyme solution to the respective wells.
-
Incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Measure the absorbance at the recommended wavelength (e.g., 590 nm) every minute for 5 minutes using a microplate reader.
-
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC50 values.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 50 | 5 | 10 |
| N-ethylmaleimide (NEM) | >100 | 25 | >4 |
| Indomethacin | 0.5 | 5 | 0.1 |
This is hypothetical data for illustrative purposes. A higher selectivity index indicates greater selectivity for COX-2.
5-Lipoxygenase (5-LOX) Inhibition Assay
The 5-lipoxygenase (5-LOX) enzyme is responsible for the production of leukotrienes, which are potent mediators of inflammation, particularly in asthma and allergic reactions.[7]
To assess the inhibitory effect of this compound on 5-LOX activity.
Fluorometric or colorimetric 5-LOX inhibitor screening kits are readily available.[8][9][10]
The protocol is similar to the COX assay, involving the preparation of reagents, test compounds, and performing the assay in a 96-well plate format according to the kit's instructions. The output is typically a change in fluorescence or absorbance.
| Compound | 5-LOX IC50 (µM) |
| This compound | 15 |
| N-ethylmaleimide (NEM) | 40 |
| Indomethacin | >100 |
This is hypothetical data for illustrative purposes.
NF-κB Signaling Pathway Activation
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[11][12][13] Its activation involves the translocation from the cytoplasm to the nucleus.
To determine if this compound can inhibit the activation and nuclear translocation of NF-κB in response to an inflammatory stimulus like lipopolysaccharide (LPS).
This can be assessed using immunofluorescence microscopy or a high-content screening assay to visualize and quantify the nuclear translocation of the p65 subunit of NF-κB.[14]
-
Cell Culture: Seed a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well imaging plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound, NEM, and a known NF-κB inhibitor (e.g., Bay 11-7082) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Block non-specific binding sites.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with a DNA dye (e.g., DAPI).
-
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the ratio of nuclear to cytoplasmic fluorescence intensity of p65.
A dose-dependent decrease in the nuclear translocation of p65 in the presence of this compound would indicate inhibitory activity on the NF-κB pathway.
In Vivo Evaluation of Anti-inflammatory Activity
In vivo models are crucial for confirming the anti-inflammatory efficacy of a compound in a whole-organism context.[15][16][17]
Carrageenan-Induced Paw Edema in Rodents
This is a classic and well-established model of acute inflammation.[18][19] Injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling).
To evaluate the in vivo anti-inflammatory effect of this compound by measuring its ability to reduce paw edema in rats.
The volume of the paw is measured before and at several time points after the injection of carrageenan.
-
Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose, orally).
-
Group 2: this compound (e.g., 10, 20, 40 mg/kg, orally).
-
Group 3: N-ethylmaleimide (NEM) (e.g., 10, 20, 40 mg/kg, orally).
-
Group 4: Indomethacin (10 mg/kg, orally).
-
-
Procedure:
-
Administer the test compounds or vehicle orally 1 hour before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3 hours |
| Vehicle Control | - | 0 |
| This compound | 10 | 25 |
| 20 | 45 | |
| 40 | 60 | |
| N-ethylmaleimide (NEM) | 20 | 30 |
| Indomethacin | 10 | 70 |
This is hypothetical data for illustrative purposes.
Visualizing the Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for evaluating the biological activity of this compound.
Caption: Simplified diagram of the canonical NF-κB signaling pathway and a potential point of inhibition.
Conclusion
This guide provides a structured and scientifically grounded approach to characterizing the biological activity of this compound. By employing a combination of in vitro and in vivo assays and comparing its performance against relevant benchmarks, researchers can gain valuable insights into its therapeutic potential as an anti-inflammatory agent. The detailed protocols and the rationale behind them are intended to empower scientists to conduct these evaluations with confidence and rigor. The proposed assays will not only determine the efficacy of the compound but also provide clues to its mechanism of action, which is a critical step in the drug discovery and development process.
References
- 1. N-Ethylmaleimide – description and application - Georganics [georganics.sk]
- 2. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. caymanchem.com [caymanchem.com]
- 5. COX-2 (human) Inhibitor Screening Assay Kit - Applications - CAT N°: 701080 [bertin-bioreagent.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric) | Creative BioMart – Assay Kit [creativebiomart.net]
- 8. caymanchem.com [caymanchem.com]
- 9. abcam.cn [abcam.cn]
- 10. researchgate.net [researchgate.net]
- 11. raybiotech.com [raybiotech.com]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. Monitoring the Levels of Cellular NF-κB Activation States | MDPI [mdpi.com]
- 14. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 16. mdpi.com [mdpi.com]
- 17. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. ijpras.com [ijpras.com]
Unveiling Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of Ethyl 2,5-dioxopyrrole-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins rational drug design, informs structure-activity relationships (SAR), and allows for the precise engineering of materials with desired properties. For compounds derived from Ethyl 2,5-dioxopyrrole-1-carboxylate, a scaffold of significant interest due to the versatile reactivity of the maleimide core, elucidating the exact atomic arrangement is a critical step in their development pipeline.
This guide provides an in-depth exploration of X-ray crystallography as the gold standard for determining the solid-state structure of these derivatives. While a specific crystal structure for a direct derivative of this compound is not publicly available at the time of this writing, this guide will utilize closely related N-substituted maleimides as exemplary models to illustrate the principles, experimental workflows, and comparative advantages of this powerful analytical technique. We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare the insights gained from X-ray diffraction with those from other common analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Unambiguous Power of X-ray Crystallography
X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] The technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, can be mathematically deconvoluted to generate a detailed model of the molecule's atomic coordinates, bond lengths, and bond angles. This level of structural detail is often unattainable by other analytical methods.
For derivatives of this compound, such as N-substituted maleimides, X-ray crystallography provides invaluable information on:
-
Conformational Analysis: The precise orientation of the N-substituent relative to the maleimide ring.
-
Intermolecular Interactions: The nature and geometry of non-covalent interactions (e.g., hydrogen bonding, π-stacking) that dictate the crystal packing.
-
Stereochemistry: Unambiguous determination of the absolute configuration in chiral derivatives.
A notable example is the crystallographic characterization of a maleimide derivative of tryptamine, where single-crystal X-ray diffraction was used to confirm the structure of the final product and an open-ring intermediate.[2] This study highlights the power of crystallography in verifying reaction outcomes and understanding reaction mechanisms.
The Art and Science of Crystal Growth: A Prerequisite for Diffraction
The primary bottleneck in X-ray crystallographic analysis is often the growth of high-quality single crystals of sufficient size. This process is a blend of systematic screening and experienced intuition. The choice of crystallization method and solvent system is critical and is guided by the physicochemical properties of the compound.
Key Crystallization Techniques for Small Organic Molecules:
-
Slow Evaporation: This is one of the simplest and most common methods.[3] A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly, gradually increasing the concentration and inducing crystallization. The choice of solvent is crucial; an ideal solvent dissolves the compound when hot but not at room temperature.[3]
-
Vapor Diffusion: This technique is particularly useful for small amounts of material. A concentrated solution of the compound in a "good" solvent is placed in a small, open container, which is then sealed inside a larger vessel containing a "poor" solvent in which the compound is insoluble but which is miscible with the good solvent.[4] The slow diffusion of the poor solvent's vapor into the compound's solution reduces its solubility and promotes crystal growth.
-
Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[5] Crystallization occurs at the interface between the two solvents as they slowly mix.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Purified Compound] --> B{Solvent Screening}; B --> C[Slow Evaporation]; B --> D[Vapor Diffusion]; B --> E[Solvent Layering]; C --> F{Crystal Formation}; D --> F; E --> F; F --> G[Crystal Mounting & Data Collection]; G --> H[Structure Solution & Refinement]; H --> I[Final Crystal Structure];
} Experimental workflow for X-ray crystallographic analysis.
A Comparative Look: X-ray Crystallography vs. Other Analytical Techniques
While X-ray crystallography provides the ultimate structural elucidation in the solid state, it is often used in conjunction with other analytical techniques that offer complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions, absolute stereochemistry. | Unambiguous structural determination.[1] | Requires high-quality single crystals, which can be difficult to obtain; provides information only on the solid state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei, solution-state conformation, and dynamics. | Provides information on the structure in solution, which may be more biologically relevant; does not require crystallization.[4] | Provides an average structure in solution; interpretation can be complex for large molecules; does not directly provide bond lengths or angles. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, and fragmentation patterns. | High sensitivity; can be coupled with chromatography for mixture analysis; provides information on molecular formula.[2] | Does not provide information on 3D structure or connectivity. |
| Powder X-ray Diffraction (PXRD) | "Fingerprint" of the crystalline solid, information on polymorphism, and phase purity. | Does not require single crystals; useful for quality control.[2] | Provides less structural detail than single-crystal XRD; structure solution from powder data is more challenging.[6] |
| Computational Modeling | Theoretical prediction of crystal structures, conformational analysis, and intermolecular interaction energies. | Can predict potential polymorphs; provides insights into crystal packing forces. | Predictions must be validated by experimental data; accuracy is dependent on the computational method used. |
Experimental Protocols
Synthesis of N-Substituted Maleimides (A General Protocol)
The synthesis of N-substituted maleimides, which are derivatives of this compound, typically involves a two-step process:
-
Formation of the Maleamic Acid: Maleic anhydride is dissolved in a suitable solvent (e.g., diethyl ether or dichloromethane). The desired primary amine is then added dropwise to the solution at room temperature. The reaction mixture is stirred, during which the corresponding maleamic acid often precipitates. The solid product is then collected by filtration and dried.
-
Cyclodehydration: The maleamic acid is then heated in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst, like sodium acetate, to induce ring closure and form the N-substituted maleimide. The product is then isolated and purified, typically by recrystallization.
dot graph LR { node [shape=plaintext]; subgraph "Step 1: Maleamic Acid Formation" A[Maleic Anhydride] -- "+ Primary Amine (R-NH2)" --> B(Maleamic Acid); end subgraph "Step 2: Cyclodehydration" B -- "Acetic Anhydride, Sodium Acetate, Heat" --> C[N-Substituted Maleimide]; end } General synthesis of N-substituted maleimides.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100-170 K) to minimize thermal vibrations of the atoms. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods, which allows for the generation of an initial electron density map.
-
Structure Refinement: An initial model of the molecule is fitted to the electron density map. The atomic positions and displacement parameters are then refined using a least-squares algorithm to improve the agreement between the observed and calculated diffraction data.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Conclusion
X-ray crystallography provides an unparalleled level of detail in the structural analysis of compounds derived from this compound. The insights gained from this technique are fundamental to understanding their chemical behavior, biological activity, and material properties. While obtaining suitable crystals can be a challenge, the definitive structural information provided is often indispensable for advancing research and development. By integrating crystallographic data with information from complementary techniques such as NMR and mass spectrometry, researchers can build a comprehensive understanding of these molecules in both the solid and solution states. As crystallographic techniques and computational methods continue to evolve, the structural elucidation of increasingly complex molecules will become more routine, further accelerating innovation in science and medicine.
References
- 1. Synthesis and Crystallographic Characterization of a Maleimide Derivative of Tryptamine [mdpi.com]
- 2. Ethoxy carbonyl maleimide | C7H7NO4 | CID 22915910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(Methoxycarbonyl)maleimide | C6H5NO4 | CID 580610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ethyl 2,5-dioxopyrrole-1-carboxylate: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a matter of paramount importance. This guide provides a detailed protocol for the safe disposal of Ethyl 2,5-dioxopyrrole-1-carboxylate (CAS No. 55750-49-7), a compound often utilized in organic synthesis. By adhering to these procedures, you can ensure the safety of your laboratory personnel, maintain regulatory compliance, and protect the environment.
This document is structured to provide immediate, essential safety and logistical information. It is imperative, however, to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact formulation of this compound you are using, as hazard information and disposal recommendations can vary.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound and related compounds is crucial. While a specific SDS for this exact compound is not universally available, data from structurally similar chemicals, such as N-substituted succinimides and carbamates, suggest the following potential hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation to the skin and serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3]
Therefore, strict adherence to safety protocols is non-negotiable.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A laboratory coat. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of spills. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[5] Improper disposal can lead to significant penalties and environmental harm.
Step 1: Waste Segregation and Collection
-
Designated Hazardous Waste Container: Designate a specific, clearly labeled, and compatible container for the collection of this compound waste. The container should be made of a material that will not react with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been verified. In particular, keep it separate from strong oxidizing agents, strong bases, and acids.[2][4][6]
Step 2: On-Site Neutralization (for small quantities, where permissible and safe)
For very small residual amounts, chemical neutralization through hydrolysis may be a viable option before final disposal, reducing its reactivity. This procedure should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional safety guidelines.
-
Principle of Hydrolysis: The ester and imide functional groups in this compound are susceptible to hydrolysis under basic conditions. This process can break down the molecule into less reactive components.
-
Caution: This reaction may be exothermic. Proceed with caution and appropriate cooling measures.
Experimental Protocol for Small-Scale Hydrolysis:
-
In a chemical fume hood, place the small quantity of this compound waste into a suitable reaction vessel equipped with a stirrer.
-
Slowly add a dilute solution of a weak base, such as sodium bicarbonate or potassium carbonate, while stirring.[7]
-
Monitor the reaction for any signs of heat generation or gas evolution.
-
Once the reaction is complete, the resulting aqueous solution should be neutralized to a pH between 6 and 8.
-
This neutralized solution must still be disposed of as hazardous aqueous waste.
Step 3: Final Disposal
-
Licensed Waste Disposal Vendor: All collected waste, including the neutralized solution from Step 2, must be disposed of through a licensed hazardous waste disposal company.
-
Documentation: Maintain accurate records of the amount of waste generated and the date of disposal.
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | C9H13NO2 | CID 137482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Ethyl 2,5-dioxopyrrole-1-carboxylate
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Ethyl 2,5-dioxopyrrole-1-carboxylate (CAS No. 55750-49-7), a compound also known as N-Carbethoxymaleimide. By providing in-depth, field-proven insights, this document aims to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Risk Assessment: Understanding the Hazards
The primary hazards associated with N-substituted maleimides include:
-
Acute Toxicity : These compounds can be harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Corrosivity : They can cause severe skin burns and serious eye damage.[1][2]
-
Sensitization : There is a risk of causing an allergic skin reaction upon contact.[1][2]
The maleimide functional group is highly reactive, particularly towards thiols, which underscores the need for stringent safety protocols to prevent inadvertent contact.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the required equipment, with detailed justifications for each.
| PPE Component | Specifications & Justification |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals.[4] Double-gloving provides an extra layer of protection against potential tears or pinholes. Always inspect gloves for any signs of degradation before and during use. |
| Eye and Face Protection | Chemical safety goggles and a face shield are mandatory. This combination protects against splashes and potential projectiles, addressing the risk of severe eye damage. Standard safety glasses do not provide adequate protection.[5] |
| Body Protection | A flame-retardant laboratory coat that is fully buttoned is required to protect against skin contact and minor spills. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6] |
| Footwear | Closed-toe shoes made of a non-porous material are required. This prevents injury from spills and dropped objects. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspect on Arrival : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify Labeling : Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings, in accordance with OSHA guidelines.[7]
-
Dedicated Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[8] The recommended storage temperature is typically refrigerated (2-8°C).[5]
Handling and Use
-
Work in a Fume Hood : All handling of this compound, including weighing and preparing solutions, must be performed in a certified chemical fume hood to minimize inhalation risk.
-
Don Appropriate PPE : Before handling the compound, ensure all required PPE is correctly donned as outlined in the table above.
-
Prevent Contamination : Use dedicated spatulas and glassware to avoid cross-contamination.
-
Controlled Dispensing : When weighing the solid, do so carefully to avoid generating dust.
-
Immediate Cleanup : In case of a small spill within the fume hood, decontaminate the area immediately with a suitable absorbent material and dispose of it as hazardous waste.
Disposal Plan: Ensuring Safe Deactivation and Removal
The reactive nature of the maleimide group necessitates a specific deactivation step before disposal. Never dispose of untreated maleimide waste down the drain.
Deactivation of Reactive Maleimide
To mitigate the reactivity of the waste, the maleimide group should be deactivated by reacting it with an excess of a thiol-containing compound.[3]
Experimental Protocol for Deactivation:
-
Prepare Quenching Solution : In a designated waste container within a fume hood, prepare a quenching solution of a thiol-containing compound such as N-acetylcysteine or dithiothreitol (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS). The concentration of the thiol should be in at least a 10-fold molar excess to the amount of maleimide waste.
-
Reaction : Slowly add the maleimide-containing waste to the quenching solution while stirring.
-
Incubation : Allow the reaction to proceed for a minimum of 2 hours at room temperature to ensure complete deactivation of the maleimide group.
Waste Segregation and Disposal
-
Deactivated Liquid Waste : Collect the deactivated solution in a clearly labeled, sealed, and chemically compatible waste container. Label as "Hazardous Waste: Deactivated this compound with [Name of Quenching Agent]".
-
Contaminated Solid Waste : All consumables that have come into contact with the compound (e.g., pipette tips, gloves, absorbent paper) must be collected in a designated, sealed plastic bag or container and labeled as "Hazardous Waste: this compound contaminated debris".
-
Final Disposal : Arrange for the collection of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
Workflow Visualization
The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.mscdirect.com [cdn.mscdirect.com]
- 5. 55750-49-7|Ethyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate|BLD Pharm [bldpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
